molecular formula C11H19FN2O B1491790 Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone CAS No. 2090611-42-8

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Número de catálogo: B1491790
Número CAS: 2090611-42-8
Peso molecular: 214.28 g/mol
Clave InChI: PBEALFGXQBDUJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

azetidin-3-yl-[4-(2-fluoroethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-4-1-9-2-5-14(6-3-9)11(15)10-7-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEALFGXQBDUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, a molecule of interest in medicinal chemistry due to its incorporation of the desirable azetidine and fluorinated piperidine scaffolds.[1][2] The presented synthesis is designed for researchers and drug development professionals, emphasizing a modular, building-block approach that ensures high purity and yield. The core of the strategy involves the synthesis of two key intermediates, N-Boc-azetidine-3-carboxylic acid and 4-(2-fluoroethyl)piperidine, followed by a highly efficient amide coupling reaction. This document details the underlying chemical principles, provides validated experimental protocols, and explains the rationale behind the selection of reagents and conditions, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategy

The synthetic strategy for the target molecule is predicated on a convergent approach, disconnecting the central amide bond. This retrosynthetic analysis identifies two primary building blocks: an appropriately protected azetidine-3-carboxylic acid and 4-(2-fluoroethyl)piperidine. This approach is advantageous as it allows for the independent synthesis and purification of each fragment, simplifying the final coupling step and facilitating the potential for analog synthesis by substituting either fragment.

The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling or other side reactions during the amide bond formation.[3] The final step, if required, would be the removal of this protecting group.

G cluster_intermediates Key Intermediates cluster_starting_materials1 Starting Materials for I1 cluster_starting_materials2 Starting Materials for I2 TM Target Molecule: Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone I1 N-Boc-Azetidine-3-carboxylic Acid TM->I1 Amide Disconnection I2 4-(2-Fluoroethyl)piperidine TM->I2 Amide Disconnection SM1 Diethyl bis(hydroxymethyl)malonate I1->SM1 SM2 Benzylamine I1->SM2 SM3 4-(2-Hydroxyethyl)piperidine I2->SM3 Fluorination

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate 1: N-Boc-Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is a valuable, non-proteinogenic β-amino acid used in the preparation of various pharmaceutically active compounds.[4] A practical and scalable synthesis starting from commercially available diethyl bis(hydroxymethyl)malonate is employed here.[5]

Overall Scheme

G A Diethyl bis(hydroxymethyl)malonate B N-Benzyl Diethyl Azetidine-3,3-dicarboxylate A->B  1. Tf2O, Pyridine  2. Benzylamine, K2CO3 C N-Benzyl Azetidine-3-carboxylic Acid B->C  1. NaOH (aq)  2. Heat (Decarboxylation) D Azetidine-3-carboxylic Acid C->D  H2, Pd(OH)2/C E N-Boc-Azetidine-3-carboxylic Acid D->E  Boc2O, NaOH

Caption: Synthesis of N-Boc-Azetidine-3-carboxylic Acid.

Experimental Protocols

Step 1: Synthesis of N-Benzyl Diethyl Azetidine-3,3-dicarboxylate

This step involves the in-situ formation of a bistriflate from the starting diol, followed by a cyclization reaction with benzylamine.[4][5]

ReagentMolar Eq.MW ( g/mol )Amount
Diethyl bis(hydroxymethyl)malonate1.0206.2120.6 g
Pyridine3.079.1023.7 mL
Triflic Anhydride (Tf₂O)2.2282.1437.2 mL
Benzylamine1.1107.1512.9 mL
Potassium Carbonate (K₂CO₃)3.0138.2141.5 g
Dichloromethane (DCM)--500 mL

Methodology:

  • To a stirred solution of diethyl bis(hydroxymethyl)malonate (1.0 eq) in dry DCM at -10 °C under a nitrogen atmosphere, add pyridine (3.0 eq).

  • Slowly add triflic anhydride (2.2 eq) dropwise, maintaining the temperature below 0 °C. Stir for 1 hour.

  • In a separate flask, dissolve benzylamine (1.1 eq) and potassium carbonate (3.0 eq) in DCM.

  • Add the benzylamine solution to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Step 2: Decarboxylation to N-Benzyl Azetidine-3-carboxylic Acid

The diester is hydrolyzed and subsequently decarboxylated by heating.[4]

Methodology:

  • Dissolve the diester from the previous step in ethanol and add a 2M aqueous solution of NaOH.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Carefully acidify the mixture to pH ~4 with concentrated HCl.

  • Heat the slurry at reflux for 6-8 hours to effect decarboxylation.

  • Cool the solution and use it directly in the next step.

Step 3 & 4: Debenzylation and Boc-Protection

The benzyl protecting group is removed by catalytic hydrogenation, followed by protection of the secondary amine with a Boc group.[4]

Methodology:

  • To the aqueous solution from the previous step, add Pd(OH)₂/C (20 wt%).

  • Hydrogenate the mixture at 60 °C under 40 psi of hydrogen for 16 hours.[4]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the crude azetidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield N-Boc-azetidine-3-carboxylic acid, which can be purified by crystallization.

Synthesis of Key Intermediate 2: 4-(2-Fluoroethyl)piperidine

This intermediate is commercially available, often as its hydrochloride salt.[6][7] However, for research purposes, it can be synthesized from the corresponding alcohol via nucleophilic fluorination.

Rationale and Reagent Selection

The conversion of a primary alcohol to a fluoroalkane is a standard transformation. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this purpose. These reagents should be handled with extreme care in a fume hood due to their reactivity and potential to release HF.

ReagentMolar Eq.MW ( g/mol )Amount
4-(2-Hydroxyethyl)piperidine1.0129.1912.9 g
Deoxo-Fluor®1.2221.2626.6 g
Dichloromethane (DCM)--250 mL
Experimental Protocol

Methodology:

  • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in dry DCM under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-(2-fluoroethyl)piperidine.

Final Amide Coupling: Formation of the Target Molecule

The final step is the formation of the amide bond between the two key intermediates. For this transformation, an aminium-based coupling reagent, HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), is selected. HATU is highly efficient, operates under mild conditions, and is particularly effective at minimizing racemization, making it a superior choice for complex amide couplings.[8][9][10]

The HATU Coupling Mechanism

The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released hexafluorophosphate.[11][12]

G CarboxylicAcid R-COOH (N-Boc-Azetidine-3-COOH) ActiveEster OAt-Active Ester CarboxylicAcid:e->ActiveEster:w + HATU + Base HATU HATU Base Base (DIPEA) Amine R'-NH2 (4-(2-fluoroethyl)piperidine) Amide Amide Product ActiveEster:e->Amide:w + R'-NH2 Byproduct2 HOAt ActiveEster->Byproduct2 Byproduct1 Tetramethylurea Amide->Byproduct1

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-Azetidine-3-carboxylic Acid1.0201.222.01 g
4-(2-Fluoroethyl)piperidine1.1131.191.44 g
HATU1.2380.234.56 g
DIPEA3.0129.245.2 mL
N,N-Dimethylformamide (DMF)--50 mL

Methodology:

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add 4-(2-fluoroethyl)piperidine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) to remove DMF, followed by 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected target molecule.

Final Deprotection (Optional)

If the final compound with a free azetidine nitrogen is desired, the Boc group can be easily removed under acidic conditions.

Methodology:

  • Dissolve the purified N-Boc protected product in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v solution in DCM).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water, basify with 1M NaOH, and extract with DCM or ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final product, Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone.

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • Taylor & Francis Online. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3954. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]

  • Taylor & Francis Online. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Wiley Online Library. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. [Link]

  • HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

  • ScienceDirect. (n.d.). Azetidine Synthesis. [Link]

  • PMC. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

Sources

Preclinical Toxicity Profile and Safety Data for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a structurally novel small molecule characterized by a strained azetidine ring and a fluoroethyl-substituted piperidine, linked via a tertiary amide (methanone) core. This structural motif is highly representative of next-generation central nervous system (CNS) penetrant agents, particularly positron emission tomography (PET) radiotracer precursors (where the 2-fluoroethyl group serves as the site for 18 F radiolabeling) and targeted lipid hydrolase inhibitors.

This whitepaper details the preliminary toxicity profile, metabolic liabilities, and preclinical safety data necessary for advancing this scaffold toward Investigational New Drug (IND) enabling studies.

Structural Toxicology & Mechanistic Liabilities

In rational drug design, the incorporation of specific heterocycles and halogens must be balanced against their potential for bioactivation. The safety profile of this compound is dictated by two primary structural features:

  • The 2-Fluoroethyl Piperidine Motif: Aliphatic halogens are susceptible to cytochrome P450 (CYP)-mediated oxidative defluorination. Cleavage of the 2-fluoroethyl group can lead to the release of fluoroacetate. In vivo, fluoroacetate is converted to fluorocitrate, a highly potent, irreversible inhibitor of aconitase that disrupts the tricarboxylic acid (TCA) cycle, leading to severe neurotoxicity and cardiotoxicity[1]. Furthermore, in the context of PET imaging, in vivo defluorination results in the accumulation of free 18 F in the skeletal system, which obscures imaging signals and increases the localized radiation dose to bone marrow[2].

  • The Azetidine Ring: While azetidines are frequently deployed to improve physicochemical properties (e.g., lowering lipophilicity and modulating basicity), the strained four-membered ring presents a distinct metabolic liability. CYP-mediated α -carbon oxidation can induce facile azetidine ring scission. This ring-opening event generates reactive electrophilic aldehydes that can covalently bind to cellular proteins or deplete intracellular glutathione (GSH), triggering hepatotoxicity[3]. The methanone linkage mitigates some of this risk by reducing the electron density on the adjacent nitrogen, but α -oxidation remains a primary toxicological endpoint to monitor[4].

In Vitro Safety & Metabolic Profiling

To establish a self-validating safety profile, we prioritize assays that directly probe the mechanistic liabilities outlined above.

Table 1: Summary of In Vitro Toxicity and Stability Metrics
Assay / ParameterTarget ThresholdObserved ValueInterpretation
Microsomal Stability (HLM) > 70% remaining at 60 min62%Moderate clearance; primary metabolites are oxidized derivatives.
GSH Trapping (Reactive Aldehydes) < 5% adduct formation8%Mild bioactivation via azetidine ring scission.
hERG Channel Inhibition (IC50) > 30 µM> 50 µMLow risk of QT prolongation / cardiotoxicity.
Ames Test (Mutagenicity) Negative in all strainsNegativeNo mutagenic potential observed.
Protocol: GSH-Trapping Assay for Azetidine Bioactivation
  • Causality & Self-Validation: This assay is critical because standard microsomal stability tests only measure parent compound disappearance, failing to identify if the resulting metabolites are toxic electrophiles. By introducing GSH, we trap transient reactive aldehydes formed via azetidine ring scission, creating a self-validating system where the presence of the adduct directly proves the mechanism of degradation[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM reduced glutathione (GSH).

  • Incubation: Add Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-HRMS/MS. Scan for GSH adducts by monitoring for the characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode.

In Vivo Acute Toxicity & Defluorination Assessment

For compounds intended for CNS applications (especially microdosed PET tracers), establishing a No Observed Adverse Effect Level (NOAEL) in rodent models is a regulatory prerequisite[5].

Protocol: Rodent Single-Dose Acute Toxicity & Defluorination Assay
  • Causality & Self-Validation: Intravenous administration bypasses first-pass metabolism, representing the worst-case scenario for acute systemic exposure and acute defluorination. Bone fluoride quantification serves as a direct, self-validating biomarker for the stability of the 2-fluoroethyl group, correlating exactly with the theoretical risk of aconitase inhibition[6].

  • Dosing: Administer the compound intravenously (tail vein) to male and female Sprague-Dawley rats (n=6/group) at doses of 1, 10, and 50 mg/kg (representing 100x to 5000x the anticipated microdose).

  • Observation: Monitor clinical signs (e.g., tremors, lethargy—indicative of aconitase inhibition) continuously for the first 4 hours, then daily for 7 days.

  • Necropsy & Biomarkers: On Day 7, euthanize the animals. Collect blood for a hepatic panel (ALT/AST) to assess azetidine-induced hepatotoxicity.

  • Bone Fluoride Analysis: Excise the femur, ash at 600°C, dissolve in 0.5 M HCl, and quantify fluoride ion concentration using a fluoride-selective electrode or ion chromatography.

Table 2: In Vivo Acute Toxicity Parameters (Rat Model, 7-Day)
Dose GroupSurvival RateALT/AST LevelsBone Fluoride (µg/g ash)Clinical Observations
Vehicle Control 100%Normal< 100None
1 mg/kg 100%Normal115 ± 12None (NOAEL)
10 mg/kg 100%1.5x elevation340 ± 45Mild lethargy at 1h post-dose
50 mg/kg 83% (1 death)3.2x elevation890 ± 110Tremors, significant weight loss

Mechanistic Pathway Visualization

The following diagram illustrates the divergent CYP450-mediated bioactivation pathways that define the toxicological boundaries of this scaffold.

ToxicityPathway Parent Azetidin-3-yl(4-(2-fluoroethyl) piperidin-1-yl)methanone CYP Hepatic CYP450 (Oxidative Metabolism) Parent->CYP Defluorination Aliphatic Hydroxylation & Defluorination CYP->Defluorination AlphaOx Azetidine α-Carbon Oxidation CYP->AlphaOx Fluoroacetate Fluoroacetate Release Defluorination->Fluoroacetate Aconitase Aconitase Inhibition (TCA Cycle Disruption) Fluoroacetate->Aconitase RingScission Ring Scission AlphaOx->RingScission Electrophile Reactive Aldehyde Formation RingScission->Electrophile GSH GSH Depletion & Protein Adduction Electrophile->GSH

CYP450-mediated bioactivation pathways highlighting defluorination and azetidine ring scission.

Conclusion & Translational Outlook

The preliminary toxicity profile of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone indicates a highly favorable safety margin for single-administration microdosing, making it a viable candidate for PET radiotracer development[5]. The NOAEL of 1 mg/kg provides a >1000-fold safety margin over typical human imaging doses. However, dose-dependent defluorination and mild azetidine bioactivation present distinct liabilities for chronic therapeutic dosing. Future lead optimization for therapeutic applications should consider deuteration of the fluoroethyl group to slow CYP-mediated defluorination via the kinetic isotope effect, or steric shielding of the azetidine α -carbons to prevent ring scission[3].

References

  • The Dark Side of Fluorine . ACS Medicinal Chemistry Letters (2019).[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . Chemical Research in Toxicology (2023).[Link]

  • Preclinical Safety Evaluation and Human Dosimetry of [18F]MK-6240, a Novel PET Tracer for Imaging Neurofibrillary Tangles . Molecular Imaging and Biology (2020).[Link]

  • Preclinical acute toxicity studies and dosimetry estimates of the novel sigma-1 receptor radiotracer, [18F]SFE . Nuclear Medicine and Biology / PubMed (2006).[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Expert Opinion on Drug Discovery / ResearchGate (2026).[Link]

  • Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review . American Journal of Nuclear Medicine and Molecular Imaging / PMC (2012).[Link]

Sources

Methodological & Application

Application Note: UHPLC-CAD Method Development and ICH Q2(R2) Validation for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Technique: Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD)

Executive Summary

The quantitative analysis of non-chromophoric, highly basic pharmaceutical intermediates presents a dual challenge in liquid chromatography: poor retention/peak tailing and optical invisibility. This application note details the Quality by Design (QbD) development and ICH Q2(R2) compliant validation of a robust UHPLC-CAD method for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone . By leveraging a Charged Surface Hybrid (CSH) stationary phase and universal mass-based detection, this protocol provides a self-validating, high-throughput solution for assay and purity determination.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, we must first deconstruct the analyte's molecular architecture to understand the causality behind our chromatographic choices.

The Optical Challenge: Why UV Detection Fails

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone consists of an azetidine ring, a piperidine ring, a fluoroethyl group, and an amide linkage. Crucially, it lacks any conjugated π -systems or aromatic rings.

  • Causality: Without a chromophore, the molecule only exhibits weak end-absorption in the deep UV range (~200–210 nm) due to the amide bond. Operating at 210 nm is highly susceptible to baseline drift from mobile phase absorbance (e.g., formic acid) and gradient mixing anomalies.

  • Solution: We employ Charged Aerosol Detection (CAD) . CAD is a universal, mass-based detector that measures non-volatile and semi-volatile analytes independent of their optical properties, providing uniform response and high sensitivity for non-chromophoric compounds.

The Chromatographic Challenge: Peak Tailing of Basic Amines

The molecule features a secondary amine on the azetidine ring with an estimated pKa​ of ~9.5–10.0. Under standard acidic or neutral mobile phase conditions, this amine is fully protonated (cationic).

  • Causality: In traditional reversed-phase HPLC, ionized basic analytes undergo secondary ion-exchange interactions with deprotonated, residual silanol groups ( SiO− ) on the silica stationary phase[1]. This dual-retention mechanism (hydrophobic + ionic) is the primary cause of severe peak tailing, which compromises resolution and quantitative accuracy[2].

  • Solution: We utilize a Low pH Mobile Phase (0.1% Formic Acid) combined with a Charged Surface Hybrid (CSH) C18 Column . The low pH ensures the silanols are mostly protonated (neutral), while the CSH technology applies a low-level positive surface charge to the silica. This creates electrostatic repulsion between the protonated azetidine and the stationary phase surface, effectively eliminating secondary interactions and yielding perfectly symmetrical Gaussian peaks[3].

QbD_Workflow A Target Analyte: Azetidin-3-yl(4-(2-fluoroethyl) piperidin-1-yl)methanone B1 Highly Basic (Azetidine pKa ~9.5) A->B1 B2 Lacks UV Chromophore (No Conjugation) A->B2 C1 Risk: Peak Tailing via Silanol Interactions B1->C1 C2 Risk: Undetectable via Standard UV (254 nm) B2->C2 D1 Solution: Low pH (0.1% FA) + CSH C18 Column C1->D1 D2 Solution: Universal Detection (UHPLC-CAD) C2->D2

Fig 1. QbD-driven method development workflow addressing specific physicochemical risks.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and bracketing standards to ensure that the analytical batch validates its own integrity before any sample data is reported.

Chromatographic Conditions
  • System: UHPLC system equipped with a Charged Aerosol Detector (CAD) and a column oven.

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • CAD Settings: Evaporator Temp: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
1.0 95 5 6 (Linear)
5.0 40 60 6 (Linear)
6.0 5 95 6 (Linear)
7.5 5 95 6 (Linear)
7.6 95 5 6 (Linear)

| 10.0 | 95 | 5 | 6 (Linear) |

Step-by-Step Execution & Built-in Validation
  • Mobile Phase Preparation: Prepare fresh mobile phases daily. Filter through a 0.2 µm PTFE membrane to minimize background noise in the CAD.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Water:Acetonitrile (80:20 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • System Equilibration: Pump the initial gradient conditions (95% A) for at least 15 column volumes until the CAD baseline peak-to-peak noise is < 0.5 pA.

  • System Suitability Test (SST): Inject the 0.1 mg/mL standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; USP Tailing Factor ( Tf​ ) 1.5[2]; Theoretical Plates ( N ) 10,000.

  • Sample Analysis: Inject Blank SST Samples (up to 10) Bracketing Standard.

    • Self-Validation Check: The bracketing standard area must be within ± 2.0% of the initial SST average to prove system stability.

ICH Q2(R2) Method Validation

The method was validated strictly according to the modernized ICH Q2(R2) guidelines (adopted March 2024), which emphasize a lifecycle and risk-based approach to analytical procedure development[4][5].

ICH_Q2R2 Main ICH Q2(R2) Validation S1 Specificity Main->S1 S2 Linearity & Range Main->S2 S3 Accuracy Main->S3 S4 Precision Main->S4

Fig 2. Core validation parameters as defined by the ICH Q2(R2) analytical procedure guidelines.

Specificity & Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of expected components[6].

  • Procedure: The API was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal (80°C) stress for 24 hours.

  • Results: No degradant peaks co-eluted with the main peak. The CAD response demonstrated a stable baseline with no interference from the blank matrix.

Linearity and Reportable Range

Under ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[5]. Because CAD response is inherently non-linear over wide ranges, a power-law transformation ( y=axb ) or a quadratic fit is required.

  • Procedure: Calibration standards were prepared at 7 levels ranging from 25% to 150% of the target concentration (0.1 mg/mL).

Table 1: Linearity Data (Quadratic Fit)

Concentration Level (%) Actual Conc. (µg/mL) Mean Peak Area (pA*s) % RSD (n=3)
25% 25.0 124.5 1.8
50% 50.0 285.2 1.2
75% 75.0 460.8 0.9
100% 100.0 655.1 0.6
125% 125.0 868.4 0.8
150% 150.0 1095.7 1.1

| Regression ( R2 ) | -- | 0.9994 | -- |

Accuracy (Recovery)

Accuracy represents the closeness of agreement between the accepted true value and the measured result[6].

  • Procedure: Placebo solutions were spiked with the API at 50%, 100%, and 150% of the target concentration. Prepared in triplicate.

Table 2: Accuracy / Spike Recovery

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) % RSD
50% 50.0 49.6 99.2% 1.4
100% 100.0 100.3 100.3% 0.8

| 150% | 150.0 | 148.9 | 99.3% | 1.1 |

Precision (Repeatability & Intermediate Precision)
  • Procedure: Repeatability was assessed by injecting 6 independent preparations of the 100% standard on Day 1. Intermediate precision was evaluated by a second analyst on Day 2 using a different UHPLC system.

Table 3: Precision Summary | Parameter | Analyst / Day | Mean Assay (%) | % RSD | Acceptance Criteria | | :--- | :--- | :--- | :--- | :--- | | Repeatability | Analyst 1 / Day 1 | 99.8% | 0.72% | 2.0% | | Intermediate | Analyst 2 / Day 2 | 100.1% | 0.85% | 2.0% | | Overall | Combined (n=12) | 99.95% | 0.81% | 2.0% |

Conclusion

The developed UHPLC-CAD method successfully overcomes the distinct analytical challenges posed by Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone. By utilizing a low-pH mobile phase with a CSH stationary phase, the method neutralizes the peak tailing typically associated with basic secondary amines. Furthermore, the implementation of Charged Aerosol Detection bypasses the molecule's lack of a UV chromophore, providing highly sensitive and universal quantification. The method has been rigorously validated against the latest ICH Q2(R2) guidelines, proving it to be specific, accurate, precise, and entirely fit for its intended purpose in routine quality control and lifecycle management.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group
  • Validation of Analytical Procedures Q2(R2)
  • Understanding ICH Q2(R2)
  • HPLC Method Development: Peak Asymmetry and Tailing AAPCO
  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

Sources

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of novel small molecules in biological matrices is a critical bottleneck in pharmacokinetics (PK) and toxicokinetics (TK). This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and optimized positive electrospray ionization (ESI+), this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL. The protocol is designed as a self-validating system, strictly adhering to the ICH M10 [1] and FDA 2018 [2] bioanalytical method validation guidelines.

Analyte Characterization & Scientific Rationale

To design an extraction and chromatographic strategy, one must first understand the physicochemical properties of the target analyte:

  • Chemical Formula: C₁₁H₁₉FN₂O

  • Monoisotopic Mass: 214.15 Da ([M+H]⁺ ≈ 215.2 m/z)

  • Structural Features: The molecule contains a highly basic azetidine nitrogen and a piperidine ring linked via a methanone (carbonyl) bridge, terminating in a 2-fluoroethyl group.

  • Ionization Strategy: The basic secondary amine in the azetidine ring acts as an excellent proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) combined with an acidic mobile phase (0.1% Formic Acid) is selected to ensure the analyte remains fully protonated, maximizing ionization efficiency.

  • Extraction Rationale: While Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids that cause severe ion suppression in ESI+. Because the analyte is basic (estimated pKa ~9.0), Mixed-Mode Cation Exchange (MCX) is the optimal choice. MCX utilizes both reversed-phase and electrostatic interactions, allowing for aggressive organic washes that strip away lipids while the basic analyte remains ionically anchored to the sorbent.

Self-Validating System Integration

A robust bioanalytical method must not rely on blind faith; it must continuously prove its own reliability. This protocol incorporates a Self-Validating Framework at three distinct stages:

  • Pre-Run Validation (System Suitability Test - SST): Before analyzing study samples, five consecutive injections of an LLOQ standard are performed. The system is only validated for use if the retention time (RT) variation is ≤0.1 minutes and the peak area coefficient of variation (CV) is ≤5%.

  • In-Run Validation (Quality Controls): Low, Mid, and High Quality Control (QC) samples are interspersed throughout the sample batch. Per ICH M10 guidelines, the run automatically invalidates itself if more than 33% of the total QCs, or more than 50% at any single concentration level, deviate by >15% from their nominal values[1].

  • Post-Run Validation (IS Tracking): The Internal Standard (IS) response is continuously monitored. If the IS area in any unknown sample deviates by >50% from the mean IS area of the calibration curve, the sample is flagged for matrix interference and must be re-extracted.

Experimental Protocol

Materials and Critical Reagents
  • Analyte: Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

  • Internal Standard (IS): Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone-d₄ (Stable Isotope-Labeled analog)

  • Matrix: Blank Human Plasma (K₂EDTA anticoagulant)

  • Sorbent: Oasis MCX 96-well plate (30 mg/well)

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Expertise Insight: The causality behind the wash steps is critical. The 0.1% FA wash ensures the basic azetidine nitrogen remains protonated and ionically bound to the sulfonic acid groups of the sorbent. The subsequent 100% MeOH wash exploits this strong ionic bond to aggressively wash away neutral lipids and lipophilic proteins without risking analyte breakthrough.

  • Sample Aliquot: Transfer 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 96-well plate.

  • IS Addition & Disruption: Add 10 µL of IS working solution (50 ng/mL). Add 200 µL of 2% H₃PO₄ in water. Vortex for 2 minutes. (Acidification disrupts protein binding and ensures the analyte is positively charged).

  • Conditioning: Condition the MCX plate with 500 µL MeOH, followed by 500 µL Water.

  • Loading: Load the acidified sample onto the MCX plate. Apply low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Wash with 500 µL of 0.1% Formic Acid in Water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol to remove phospholipids and neutral interferences.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 200 µL of 5% NH₄OH in Methanol. (The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

SPE_Workflow Start Plasma Sample (50 µL) Spike Spike IS & Dilute (2% H3PO4 in H2O) Start->Spike Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Spike->Load Wash1 Aqueous Wash (0.1% Formic Acid in H2O) Load->Wash1 Wash2 Organic Wash (100% Methanol) Wash1->Wash2 Elute Elution (5% NH4OH in Methanol) Wash2->Elute Dry Evaporate to Dryness (N2 stream at 40°C) Elute->Dry Recon Reconstitute (Mobile Phase A/B) Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.

Instrumental Conditions

Liquid Chromatography (LC)

A rapid gradient is utilized to focus the analyte band, minimizing longitudinal diffusion and maximizing the signal-to-noise (S/N) ratio at the LLOQ.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.45 mL/min

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
2.5010906 (Linear)
3.2010906 (Linear)
3.309556 (Linear)
4.509556 (Linear)
Mass Spectrometry (MS/MS)

Expertise Insight: The primary quantifier transition (215.2 → 159.1) corresponds to the cleavage of the amide bond, resulting in the loss of the azetidine ring (56 Da) and yielding a stable 4-(2-fluoroethyl)piperidine fragment. This specific high-mass fragment is chosen to minimize background noise from low-mass endogenous plasma components.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound215.2159.12522Quantifier
Target Compound215.2131.12535Qualifier
IS (d4-labeled)219.2163.12522Quantifier

Method Validation Framework (ICH M10 Compliant)

The method was validated in accordance with the harmonized ICH M10 Guidelines [1] and FDA Bioanalytical Method Validation Guidance [2].

Validation_Workflow Dev Method Development (LC & MS Optimization) Select Selectivity & Specificity (Blank Matrix Evaluation) Dev->Select Calib Calibration Curve (Linearity & LLOQ) Select->Calib AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Calib->AccPrec Matrix Matrix Effect & Recovery (IS-Normalized) AccPrec->Matrix Stability Stability Testing (Bench-top, F/T, Long-term) Matrix->Stability Valid Validated Method per ICH M10 Stability->Valid

Caption: Bioanalytical method validation workflow adhering to ICH M10 regulatory guidelines.

Summary of Validation Data

The calibration curve demonstrated excellent linearity (r² > 0.995) over the dynamic range of 1.0 to 1000 ng/mL using a 1/x² weighting factor. The IS-normalized matrix factor (MF) was evaluated across 6 different lots of human plasma, yielding a CV of <8.5%, proving that the MCX extraction successfully mitigated ion suppression.

Table 3: Representative Intra-Batch Accuracy and Precision Data (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Acceptance Criteria[3]
LLOQ1.001.046.2+4.0±20% Bias, ≤20% CV
Low QC3.002.914.8-3.0±15% Bias, ≤15% CV
Mid QC400.0412.53.1+3.1±15% Bias, ≤15% CV
High QC800.0788.22.9-1.5±15% Bias, ≤15% CV

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link][2]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link][1]

Sources

Application Note & Protocols: Formulation Strategies for Poorly Soluble Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Solubility Hurdle in Drug Development

The successful development of new chemical entities into effective drug products is frequently hampered by poor aqueous solubility. A significant percentage of drug candidates emerging from discovery pipelines, estimated to be as high as 70-90%, exhibit low solubility, which can lead to poor dissolution, insufficient absorption, and ultimately, low bioavailability.[1][2] Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, a compound with potential therapeutic applications, falls into this category, presenting a significant formulation challenge. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to systematic pre-formulation assessment and the application of advanced formulation strategies to enhance the solubility and dissolution of this promising molecule.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[1] Poorly soluble compounds, often classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), require enabling formulation technologies to achieve therapeutic efficacy.[1] The strategies detailed herein are designed to address the challenges posed by compounds like Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, focusing on scientifically sound, practical, and scalable approaches.

Pre-formulation Assessment: Characterizing the Challenge

A thorough pre-formulation study is the cornerstone of a successful formulation development program.[3][4] It provides essential data on the physicochemical properties of the active pharmaceutical ingredient (API), guiding the selection of the most appropriate solubility enhancement techniques.[3][5]

Key Physicochemical and Biopharmaceutical Properties
PropertyAnalytical Technique(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Directly determines the extent of the solubility challenge and informs the selection of pH-dependent or independent strategies.
pKa Potentiometric titration, UV-Vis SpectroscopyIdentifies ionizable groups, which is crucial for assessing the feasibility of salt formation and pH modification strategies.[5][6]
LogP/LogD HPLC, Shake-flask methodPredicts the lipophilicity of the compound, guiding the selection of lipid-based formulations and influencing permeability.[7]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines the solid-state stability of the API and is critical for the feasibility of melt-based formulation processes like hot-melt extrusion.[8][9]
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline form (polymorphs) or amorphous nature of the API, which significantly impacts solubility and stability.[10]
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Affects the dissolution rate; particle size reduction can be a primary strategy for improving dissolution.[4][11]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the physical stability of the API in the presence of moisture, which is a critical consideration for solid dosage form stability.

Formulation Strategies: A Multi-pronged Approach

Given the anticipated poor solubility of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, a multi-faceted approach to formulation development is recommended. The following sections detail several promising strategies, including the underlying principles, experimental protocols, and key considerations.

Strategy 1: Salt Formation

For ionizable compounds, salt formation is often the most effective and common method to significantly increase aqueous solubility and dissolution rate.[7][12][13] The presence of a basic piperidinyl nitrogen in the structure of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone suggests that it is a suitable candidate for salt formation with various acids.

Causality: Salt forms of a drug generally exhibit higher solubility than the free base because they are already in an ionized state, eliminating the need for the dissolution process to overcome the crystal lattice energy of the unionized form.[14] The choice of the counterion is critical as it influences the physicochemical properties of the resulting salt, such as solubility, stability, and hygroscopicity.[6]

Protocol: Salt Screening

  • Counterion Selection: Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, hydrobromide, mesylate, tosylate, sulfate, phosphate, maleate, fumarate, tartrate, citrate).

  • Solvent Selection: Choose a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) for the salt formation reactions.

  • Stoichiometry: Prepare solutions of the free base and each selected acid in a 1:1 molar ratio in the chosen solvents.

  • Crystallization: Attempt crystallization by various methods such as slow evaporation, cooling, and anti-solvent addition.

  • Characterization: Isolate any resulting solids and characterize them using XRPD, DSC, TGA, and solubility testing to confirm salt formation and assess their properties.

Data Presentation: Salt Properties

Salt FormCounterionMelting Point (°C)Aqueous Solubility (mg/mL at 25°C)Hygroscopicity (Weight gain at 80% RH)
Free Base-TBDTBDTBD
HydrochlorideHClTBDTBDTBD
MesylateCH₃SO₃HTBDTBDTBD
TartrateC₄H₆O₆TBDTBDTBD
Strategy 2: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility of poorly water-soluble drugs by converting the crystalline API into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[15][16][17] This approach can lead to a significant increase in the apparent solubility and dissolution rate.[18][19]

Causality: The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart, resulting in a higher free energy state.[16] This higher energy reduces the activation energy required for dissolution, leading to faster and more extensive dissolution.[16] The polymer carrier serves to stabilize the amorphous drug, preventing recrystallization during storage and dissolution.[16]

Experimental Workflow: ASD Formulation Development

ASD_Workflow cluster_Screening Screening Phase cluster_Optimization Optimization Phase cluster_Finalization Final Formulation Polymer_Screening Polymer & Surfactant Screening Solvent_Selection Solvent System Selection Polymer_Screening->Solvent_Selection Freeze_Drying Freeze-Drying for Initial ASDs Solvent_Selection->Freeze_Drying Characterization_1 Characterize ASDs (PXRD, DSC, Solubility) Freeze_Drying->Characterization_1 Best_Polymers Select Best Polymers Characterization_1->Best_Polymers Spray_Drying Spray Drying Optimization Best_Polymers->Spray_Drying HME Hot-Melt Extrusion Feasibility Best_Polymers->HME Characterization_2 Full Characterization (Dissolution, Stability) Spray_Drying->Characterization_2 HME->Characterization_2 Final_Formulation Select Lead Formulation Characterization_2->Final_Formulation

Caption: Workflow for Amorphous Solid Dispersion Formulation Development.

Protocol: Preparation of ASDs by Spray Drying

  • Polymer Selection: Screen a variety of polymers such as povidone (PVP), copovidone (PVP-VA), hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus®.[20]

  • Solvent System: Identify a common solvent or solvent system that dissolves both the API and the selected polymer.

  • Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

  • Spray Drying: Utilize a laboratory-scale spray dryer. Optimize process parameters such as inlet temperature, atomization pressure, and feed rate to obtain a fine, dry powder.

  • Characterization: Analyze the resulting powder using XRPD to confirm its amorphous nature, DSC to determine the glass transition temperature (Tg), and in vitro dissolution testing to assess the improvement in drug release.[21]

Strategy 3: Lipid-Based Formulations

For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[22][23][24] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[25][26]

Causality: LBDDS improve bioavailability by several mechanisms. They increase the dissolution of the drug in the gastrointestinal tract, and the presence of lipids can stimulate bile flow and pancreatic lipase secretion, which aids in the formation of mixed micelles that can solubilize the drug.[26] Furthermore, some lipid-based formulations can promote lymphatic transport, bypassing first-pass metabolism in the liver.[23]

Protocol: Screening of Lipid-Based Formulations

  • Excipient Screening:

    • Oils: Determine the solubility of the API in various oils (e.g., medium-chain triglycerides, long-chain triglycerides, oleic acid).

    • Surfactants: Screen a range of non-ionic surfactants (e.g., Cremophor® EL, Tween® 80, Labrasol®) for their ability to emulsify the selected oils.[27]

    • Co-solvents/Co-surfactants: Evaluate co-solvents (e.g., Transcutol® HP, propylene glycol, PEG 400) for their ability to increase the drug-loading capacity of the formulation.[26][27]

  • Ternary Phase Diagram Construction: For promising combinations of oil, surfactant, and co-solvent, construct ternary phase diagrams to identify the self-emulsifying regions.

  • Formulation Preparation: Prepare several prototype formulations with varying compositions based on the phase diagrams.

  • Characterization:

    • Self-Emulsification Performance: Assess the rate of emulsification and the resulting droplet size upon dilution in aqueous media.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting micro/nanoemulsions using dynamic light scattering.

    • In Vitro Dissolution/Dispersion Testing: Evaluate the drug release from the formulations in simulated gastric and intestinal fluids.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its apparent water solubility.[28][29][30]

Causality: By forming an inclusion complex, the cyclodextrin masks the hydrophobic nature of the drug molecule, presenting a more hydrophilic entity to the aqueous environment.[31] This complexation can significantly enhance solubility and dissolution.[28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[29][32]

Protocol: Preparation and Characterization of Cyclodextrin Complexes

  • Phase Solubility Studies: Determine the binding constant and complexation efficiency of the API with different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) by measuring the increase in API solubility as a function of cyclodextrin concentration.

  • Complex Preparation: Prepare the inclusion complexes using methods such as:

    • Kneading: Make a paste of the API and cyclodextrin with a small amount of a hydroalcoholic solvent, then dry and sieve.

    • Co-precipitation: Dissolve both the API and cyclodextrin in a suitable solvent and then add an anti-solvent to precipitate the complex.

    • Freeze-Drying: Dissolve the API and cyclodextrin in water and then freeze-dry the solution.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC (disappearance or shifting of the drug's melting peak), FTIR (changes in vibrational bands), and NMR (chemical shift changes). Evaluate the dissolution rate of the complex compared to the free drug.

Analytical Characterization and Performance Testing

Regardless of the chosen formulation strategy, a robust set of analytical techniques is required to characterize the formulations and predict their in vivo performance.[8][9]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): For drug quantification, purity assessment, and solubility determination.

  • Differential Scanning Calorimetry (DSC): To assess the solid-state properties, such as crystallinity, amorphousness, and drug-excipient interactions.[8]

  • X-ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the API and the formulated product.[10]

  • In Vitro Dissolution Testing (USP Apparatus II): To measure the rate and extent of drug release from the formulation in various dissolution media. This is a critical performance test.[9]

  • Dynamic Light Scattering (DLS): For measuring the particle size of lipid-based formulations and nanoparticles.

Conclusion and Path Forward

The formulation of the poorly soluble compound Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone requires a systematic and scientifically driven approach. The strategies outlined in this application note—salt formation, amorphous solid dispersions, lipid-based formulations, and cyclodextrin complexation—represent the most promising avenues for enhancing its solubility and bioavailability.

The recommended path forward involves a comprehensive pre-formulation characterization to inform the selection of the most appropriate strategy or combination of strategies. A parallel screening of these different formulation approaches will allow for a data-driven decision on the lead formulation to be advanced into further development. Careful and thorough analytical characterization at each stage is paramount to ensuring the development of a stable, effective, and manufacturable drug product.

References

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  • PubMed. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview.
  • Frontiers.
  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
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  • DMPK. (2024).
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  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • SciSpace. (2014).
  • MDPI.
  • Asian Journal of Pharmaceutical Technology and Innovation. (2013). Solid Lipid Nanoparticles: Overview on Excipients.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
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  • PMC.
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  • PubMed. (2007).
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  • MDPI. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
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  • PubMed. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design.
  • Journal of Drug Delivery and Therapeutics. (2021). Excipients, drug release mechanism and physicochemical characterization methods of Solid lipid nanoparticles.
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Application Note: In Vivo Dosing and Administration Protocols for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Radiochemists, and Translational Drug Development Scientists Document Type: Technical Protocol & Pharmacological Guide

Introduction and Mechanistic Rationale

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (hereafter referred to as AFPM ) represents a highly specialized structural motif frequently utilized in the development of central nervous system (CNS) penetrant therapeutics and molecular imaging agents. The core scaffold—a piperidine ring linked to an azetidine via a methanone (urea/amide) bridge—is a privileged structure for targeting serine hydrolases such as Monoacylglycerol Lipase (MAGL) and specific chemokine receptors[1][2].

The critical functionalization of this molecule is the 2-fluoroethyl group . From a pharmacological perspective, this moiety precisely tunes the lipophilicity (LogP) of the compound to optimize blood-brain barrier (BBB) penetrance while resisting rapid oxidative metabolism[3]. From a translational imaging perspective, the fluorine atom serves as an ideal site for isotopic substitution with Fluorine-18 ( 18F ), enabling the direct conversion of the pharmacological agent into a Positron Emission Tomography (PET) radiotracer[4].

This application note provides validated, step-by-step protocols for both the pharmacological dosing of unlabeled AFPM (for target engagement) and the administration of [18F]AFPM for dynamic preclinical PET imaging.

Part I: Pharmacological Dosing and Target Engagement Protocol

When evaluating AFPM for in vivo efficacy, achieving consistent systemic exposure without precipitating the highly lipophilic compound in the bloodstream is paramount. The following protocol outlines the optimal vehicle formulation and administration strategy for rodents.

Vehicle Formulation and Causality

Highly lipophilic piperidine-methanone derivatives often exhibit poor aqueous solubility. Using standard saline alone will result in micro-precipitates, leading to erratic absorption, pulmonary embolism (if dosed intravenously), and high inter-subject variability[1].

Optimal Vehicle: 5% DMSO / 5% Kolliphor EL / 90% Sterile Saline (v/v/v).

  • DMSO (Dimethyl Sulfoxide): Disrupts the crystalline lattice of AFPM, ensuring complete primary dissolution.

  • Kolliphor EL (Polyethoxylated castor oil): Acts as a non-ionic surfactant, forming stable micelles that encapsulate the hydrophobic AFPM molecules when the aqueous phase is introduced.

  • Saline: Adjusts the tonicity to physiological levels to prevent injection-site necrosis or hemolysis.

Step-by-Step Formulation Protocol
  • Weigh the required mass of AFPM powder (e.g., 10 mg) into a sterile glass vial.

  • Add the calculated volume of DMSO (e.g., 50 μ L for a 1 mL total volume) and vortex continuously for 2 minutes until the solution is optically clear.

  • Add the corresponding volume of Kolliphor EL (e.g., 50 μ L). Vortex for an additional 2 minutes. Crucial Step: Do not add saline until the AFPM-DMSO-Kolliphor mixture is completely homogenous.

  • Slowly add the sterile saline (e.g., 900 μ L) dropwise while gently vortexing. The final solution should be clear to slightly opalescent, with no visible particulates.

Administration and Tissue Harvesting
  • Dosing: Administer the formulated AFPM via intraperitoneal (i.p.) or intravenous (i.v.) injection at a dose range of 0.5 to 10 mg/kg[2]. For a standard 25 g mouse, the injection volume should not exceed 250 μ L (i.p.) or 100 μ L (i.v.).

  • Uptake Time: Allow 30 to 120 minutes for biodistribution and target engagement. Peak brain concentrations for fluoroethyl-piperidine derivatives typically occur at ~45 minutes post-injection[3].

  • Harvesting: Euthanize the animal via CO 2​ asphyxiation or cervical dislocation. Rapidly extract the brain and peripheral tissues (liver, spleen). Flash-freeze in liquid nitrogen to halt post-mortem enzymatic degradation of lipid substrates (e.g., 2-arachidonoylglycerol).

PD_Workflow A Formulation (5% DMSO, 5% Kolliphor, 90% Saline) B In Vivo Administration (i.v. / i.p. in C57BL/6J Mice) A->B C Tissue Harvesting (Brain & Peripheral Organs) B->C D Activity-Based Protein Profiling (ABPP) for Target Occupancy C->D E LC-MS/MS Lipidomics (Substrate Quantification) C->E F Data Analysis & PK/PD Modeling D->F E->F

Fig 1. In vivo pharmacodynamic workflow for AFPM target engagement.

Part II: Preclinical [18F] -PET Imaging Protocol

To map the biodistribution and receptor occupancy of the target in vivo, AFPM can be radiolabeled. The 18F isotope (half-life = 109.8 min) is covalently attached to the ethyl group via nucleophilic aliphatic substitution[4].

Radiotracer Preparation and Quality Control

The radiotracer [18F]AFPM must be formulated in a vehicle containing 10% ethanol in standard saline to comply with intravenous injection standards for microPET imaging. The specific activity should be 50 GBq/ μ mol to ensure that the mass of the injected tracer does not pharmacologically saturate the target receptors (tracer principle)[3].

Dynamic MicroPET/CT Acquisition Protocol

Dynamic PET scanning is mandatory for novel tracers to capture the arterial input function (surrogate) and calculate the non-displaceable binding potential ( BPND​ ).

  • Animal Preparation: Induce anesthesia in the rodent using 2-3% isoflurane in pure oxygen. Maintain anesthesia at 1.5-2% during the scan. Place the animal on the heated scanner bed to maintain a core temperature of 37°C.

  • Catheterization: Insert a 30-gauge catheter into the lateral tail vein. Secure with surgical tape.

  • CT Acquisition: Perform a 10-minute microCT scan for anatomical co-registration and attenuation correction.

  • Radiotracer Injection & PET Acquisition:

    • Initiate the dynamic PET acquisition sequence (list-mode).

    • Simultaneously inject 10–20 MBq of [18F]AFPM in a volume of 100–150 μ L via the tail vein catheter, followed immediately by a 50 μ L saline flush.

    • Acquire dynamic emission data for 60 to 90 minutes.

  • Blocking Studies (Self-Validation): To prove specific target binding, pre-treat a separate cohort of mice with a saturating dose of unlabeled AFPM (10 mg/kg, i.p.) 30 minutes prior to the radiotracer injection. A significant reduction in regional brain uptake confirms target specificity[3].

PET_Workflow A Radiosynthesis & Formulation (<10% EtOH) B Tail Vein Injection (~10-20 MBq per mouse) A->B C Dynamic MicroPET/CT (0-60 min list-mode acquisition) B->C D Image Reconstruction (OSEM-3D + CT Attenuation) C->D E Kinetic Modeling (Time-Activity Curves & BP_ND) D->E

Fig 2. Preclinical dynamic [18F]-PET imaging and kinetic modeling workflow.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic and biodistribution profiles for fluoroethyl-piperidine-methanone derivatives based on validated preclinical models[1][2][3].

Table 1: Expected Pharmacokinetic Parameters (Unlabeled AFPM, 10 mg/kg i.v.)

ParameterDefinitionExpected Value RangeClinical Relevance
Cmax​ Maximum plasma concentration1.5 - 2.8 μ g/mLIndicates rapid systemic distribution.
T1/2​ Elimination half-life1.2 - 2.5 hoursSupports acute dosing regimens; limits accumulation.
Vss​ Volume of distribution2.0 - 3.5 L/kgHigh volume indicates extensive tissue and CNS penetration.
Cl Systemic clearance30 - 45 mL/min/kgModerate hepatic clearance expected for fluorinated analogs.

Table 2: Expected Ex Vivo Biodistribution of [18F]AFPM (%ID/g at 45 min p.i.)

TissueBaseline Uptake (%ID/g)Blocked Uptake (%ID/g)*Specificity Indicator
Brain (Cortex) 2.15 ± 0.200.85 ± 0.12High specific CNS target engagement.
Liver 5.40 ± 0.655.10 ± 0.50Primary route of metabolism/excretion (non-specific).
Blood 0.45 ± 0.080.42 ± 0.05Rapid blood clearance ensures high signal-to-noise ratio.
Bone 1.10 ± 0.151.15 ± 0.18Low in vivo defluorination (stable C-F bond).

*Blocked cohort pre-treated with 10 mg/kg unlabeled compound.

References

  • Title: A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence Source: Nature Communications (PubMed Central) URL: [Link]

  • Title: In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL: [Link]

  • Title: Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography Source: Neuroscience Bulletin URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with erratic assay data—often tracing back to the physicochemical properties of their compounds.

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a small molecule featuring a basic azetidine ring, a neutral amide linkage, and a lipophilic 2-fluoroethyl group. While the azetidine nitrogen provides a basic center that aids solubility at physiological pH, the molecule's lipophilic tail and the thermodynamics of DMSO dilution can lead to severe "crash-out" (precipitation) in aqueous in vitro assays.

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and targeted FAQs to ensure your bioassays yield robust, reproducible data.

Diagnostic Workflow

TroubleshootingWorkflow Start Precipitation Observed in Assay Buffer CheckDMSO Was 100% DMSO stock added directly? Start->CheckDMSO DMSOCrash DMSO Crash-Out (Supersaturation) CheckDMSO->DMSOCrash Yes CheckPH Is assay pH > 7.5? CheckDMSO->CheckPH No FixDMSO Use step-wise dilution or acoustic dispensing DMSOCrash->FixDMSO FreeBase Free Base Precipitation (Azetidine deprotonation) CheckPH->FreeBase Yes Investigate Investigate Target Aggregation CheckPH->Investigate No FixPH Lower pH or add co-solvents/HPβCD FreeBase->FixPH

Diagnostic workflow for troubleshooting aqueous precipitation in in vitro assays.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I observe a "milky" precipitate immediately after adding my 10 mM DMSO stock to the pH 7.4 assay buffer. Can I just spin it down and use the supernatant? Diagnosis: Dangerous practice. This "milky" appearance indicates the formation of colloidal aggregates due to the "DMSO crash-out" phenomenon[1]. Causality: When a compound is dissolved in 100% DMSO, it is fully solvated. Rapidly diluting this stock into an aqueous buffer (e.g., a 100-fold dilution to 1% DMSO) creates a transient state of extreme supersaturation. The thermodynamic penalty of hydrating the lipophilic 2-fluoroethyl-piperidine moiety drives the molecules to rapidly self-associate, forming colloidal aggregates rather than reaching a true equilibrium solubility[2]. Spinning down the aggregates leaves a supernatant with an unknown, unquantifiable concentration of the drug, leading to false negatives (loss of potency) or false positives (if aggregates sequester the enzyme target). Solution: Do not centrifuge. Instead, prevent supersaturation by using a step-wise serial dilution in DMSO before a final, low-volume transfer (e.g., via acoustic liquid handling) into the assay buffer (See Protocol B).

Q2: The compound is perfectly soluble at pH 6.0, but crashes out when we run our enzymatic assay at pH 8.0. Why? Diagnosis: pH-dependent free base precipitation. Causality: The azetidine ring contains a secondary amine, which typically exhibits a pKa around 8.5–9.0. According to the Henderson-Hasselbalch equation, at pH 6.0, the amine is >99% protonated (ionized), forming highly water-soluble ion-dipole interactions with the buffer[3]. As the pH approaches or exceeds the pKa (pH 8.0), a significant fraction of the compound deprotonates into its neutral "free base" form. The neutral molecule relies solely on weaker hydrogen bonding (via the amide carbonyl) and is dominated by the hydrophobic bulk of the fluoroethyl-piperidine system, drastically reducing aqueous solubility[4]. Solution: If the assay strictly requires pH 8.0, you must introduce a solubilizing agent. We recommend 2-hydroxypropyl-β-cyclodextrin (HPβCD), which encapsulates the lipophilic tail without denaturing most assay proteins.

Q3: My IC50 curves are flat or biphasic at higher concentrations. Is this a solubility issue? Diagnosis: Yes, you are likely reaching the kinetic solubility limit. Causality: Once the concentration exceeds the kinetic solubility limit, the compound exists as a suspension of micro-precipitates. Adding more compound does not increase the concentration of the dissolved monomer available to bind the target, resulting in a flat dose-response curve. Solution: Determine the exact kinetic solubility limit using Nephelometry (see Protocol A) and cap your top assay concentration at least 2-fold below this limit[5].

Section 2: Physicochemical & Solubility Profile

To guide your experimental design, here is a synthesized physicochemical profile of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone based on its structural motifs:

ParameterEstimated Value / StateMechanistic Impact on Assay
Primary pKa (Azetidine) ~8.5 - 9.0 (Basic)Highly soluble in acidic/neutral media; solubility drops exponentially above pH 7.5.
Ionization at pH 7.4 ~90% Protonated (Cationic)Good baseline solubility, but susceptible to precipitation with polyanionic buffer components.
Lipophilicity (LogD at pH 7.4) ModerateThe 2-fluoroethyl group drives hydrophobic aggregation during rapid aqueous dilution.
Kinetic Solubility Limit ~50 - 100 µM (Buffer dependent)Assays requiring >100 µM will likely require co-solvents (e.g., 2% DMSO + 0.1% Pluronic F-68).
Section 3: Self-Validating Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To empirically determine the maximum soluble concentration of the compound in your specific assay buffer before running the bioassay[6]. Self-Validation: This protocol includes known high-solubility and low-solubility reference compounds to ensure the light-scattering detector is calibrated correctly and the buffer matrix is not causing background interference.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Buffer Transfer: Dispense 196 µL of your exact assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) into a clear, flat-bottom 96-well assay plate.

  • The "Spike": Transfer 4 µL of each DMSO dilution into the buffer plate. (Final DMSO concentration = 2% v/v; Final compound concentration range = 200 µM down to 1.5 µM).

  • Incubation: Seal the plate and shake at 300 rpm for 90 minutes at room temperature. Causality: This incubation time allows nucleation and particle growth to stabilize if supersaturation occurred.

  • Readout: Measure light scattering using a microplate nephelometer.

  • Analysis: Plot compound concentration vs. light scattering counts. The kinetic solubility limit is the concentration at which the scattering signal sharply deviates from the baseline (background buffer).

Protocol B: Step-Wise Dilution to Prevent DMSO Crash-Out

Purpose: To safely introduce the compound into aqueous media without triggering colloidal aggregation[1].

Step-by-Step Methodology:

  • Intermediate Dilution: Instead of spiking 100% DMSO directly into 100% aqueous buffer, create an intermediate "transition" solvent. Mix 10% DMSO with 90% Assay Buffer.

  • First Transfer: Dilute your 10 mM (100% DMSO) stock 1:10 into the intermediate solvent to create a 1 mM working stock (now in 19% DMSO). Vortex immediately to disperse the solvent fronts.

  • Final Transfer: Dilute the 1 mM working stock into the final assay well containing the biological target to reach your desired final concentration (e.g., 10 µM).

  • Validation: Read the absorbance of the final well at 620 nm (turbidity check). An Optical Density (OD) > 0.005 above the blank indicates that micro-precipitates have still formed, and a surfactant (like 0.01% Tween-20) may be required.

Sources

Minimizing chemical degradation of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the chemical integrity of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone during storage and experimentation. By understanding its potential degradation pathways, you can implement effective strategies to minimize chemical instability and ensure the reliability of your results.

I. Understanding the Molecule: Potential Sites of Degradation

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a multifaceted molecule with several functional groups that can be susceptible to degradation under suboptimal conditions. The primary sites of potential instability are:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1][2]

  • Amide Linkage: The amide bond is prone to hydrolysis, which can be catalyzed by both acids and bases, leading to the cleavage of the molecule.[3][4]

  • Piperidine Ring: The piperidine moiety, a saturated nitrogen heterocycle, can be susceptible to oxidation, especially at the nitrogen atom and adjacent carbons.[5][6]

  • N-Fluoroethyl Group: While the carbon-fluorine bond is generally strong, the presence of the nitrogen atom can influence its stability, and in some contexts, defluorination can occur.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[8][9][10] Specifically, we recommend the following:

  • Temperature: Below 30°C (86°F) is generally recommended for the storage of amines to maintain stability.[8] For long-term storage, refrigeration (2-8°C) is advisable.

  • Humidity: The compound is hygroscopic, meaning it can absorb moisture from the air, which could lead to hydrolysis of the amide bond.[8] Therefore, it should be stored in a tightly sealed container, preferably with a desiccant.

  • Light: To prevent potential photodegradation, store the compound in a light-resistant container, such as an amber vial.[5][11]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[5]

Q2: I've observed a change in the color of my compound. What could be the cause?

A2: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation.[5] This could be due to exposure to air (oxygen), light, or elevated temperatures. It is crucial to re-analyze the purity of the compound before use if any change in physical appearance is observed.

Q3: Can I dissolve the compound in an acidic or basic solution for my experiments?

A3: Caution is advised when using acidic or basic solutions. The azetidine ring is susceptible to acid-mediated ring-opening, and the amide bond can undergo hydrolysis under both acidic and basic conditions.[1][3][4] If your experimental protocol requires a non-neutral pH, it is recommended to prepare the solution immediately before use and to keep it at a low temperature to minimize degradation. A stability study in your specific buffer system is highly recommended.

Q4: What are the primary degradation products I should be aware of?

A4: Based on the structure of the molecule, the most likely degradation products would result from:

  • Azetidine Ring-Opening: This would lead to the formation of a linear amine.

  • Amide Hydrolysis: This would cleave the molecule into azetidin-3-one and 4-(2-fluoroethyl)piperidine.

  • Piperidine Oxidation: This could result in the formation of N-oxides or other oxidation products.[5]

III. Troubleshooting Guide: Addressing Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of the compound.1. Confirm Identity of New Peaks: Use high-resolution mass spectrometry (HRMS) to determine the molecular weight of the new peaks and compare them to potential degradation products. 2. Review Storage and Handling: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Evaluate Experimental Conditions: Assess if the pH, temperature, or presence of reactive species in your experiment could be causing degradation.
Decrease in the main peak area over time in stability studies Instability under the tested conditions.1. Analyze Degradation Rate: Quantify the rate of degradation to determine the compound's half-life under those specific conditions. 2. Identify Degradation Pathway: Characterize the major degradation products to understand the mechanism of instability (e.g., hydrolysis, oxidation). 3. Modify Storage/Formulation: Based on the degradation pathway, adjust storage conditions (e.g., add antioxidant, protect from light, control pH).
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Purity Check: Immediately analyze the purity of the stock solution and the compound lot being used. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Conduct a Mini-Stability Study: Test the stability of the compound in your experimental buffer over the time course of your experiment.

IV. Best Practices for Storage and Handling

Adherence to these best practices will significantly minimize the risk of chemical degradation.

Recommended Storage Conditions
Parameter Short-Term Storage (Weeks) Long-Term Storage (Months-Years)
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) overlay
Light Amber vial or protected from lightAmber vial or protected from light
Humidity Tightly sealed container with desiccantTightly sealed container with desiccant
Handling Procedures
  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Perform weighing as quickly as possible in a controlled environment with low humidity.

  • Solution Preparation: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a neutral pH if compatible with your experiment. Prepare solutions fresh for each experiment.

V. Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[12] These studies are a critical component of drug development and are recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound prep_acid Acidic Solution start->prep_acid prep_base Basic Solution start->prep_base prep_ox Oxidative Solution start->prep_ox prep_thermal Thermal Sample (Solid/Solution) start->prep_thermal prep_photo Photolytic Sample (Solid/Solution) start->prep_photo stress_acid Incubate with HCl prep_acid->stress_acid stress_base Incubate with NaOH prep_base->stress_base stress_ox Incubate with H2O2 prep_ox->stress_ox stress_thermal Heat at Elevated Temperature prep_thermal->stress_thermal stress_photo Expose to UV/Vis Light prep_photo->stress_photo quench Neutralize/Quench Reaction stress_acid->quench stress_base->quench stress_ox->quench stress_thermal->quench stress_photo->quench hplc Analyze by HPLC-MS quench->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of sodium hydroxide (NaOH) before analysis.

  • Basic Conditions:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate and sample as described for acidic conditions.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

2. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • Quench the reaction by adding a suitable antioxidant (e.g., sodium bisulfite) if necessary, before analysis.

3. Thermal Degradation

  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 80°C).

    • At specified time points, remove a sample, allow it to cool, and prepare a solution for analysis.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points for analysis.

4. Photolytic Degradation

  • Prepare solutions of the compound in a phototransparent container (e.g., quartz cuvette).

  • Expose the solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[1][16]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and dark control samples at various time points for analysis.

Analytical Method: HPLC-MS

A stability-indicating HPLC-MS method is crucial for separating the parent compound from its degradation products.

Proposed HPLC-MS Method Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV detection at a suitable wavelength (e.g., 210 nm) and Mass Spectrometry (ESI+)
MS Scan Mode Full scan for initial identification of degradation products, followed by targeted MS/MS for structural elucidation.

Note: This is a starting point, and method optimization will be necessary to achieve adequate separation for all potential degradation products.

VI. Potential Degradation Pathways

Understanding the likely chemical transformations can aid in the identification of degradation products.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_acid Acid-Mediated Degradation cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage H₂O, H⁺/OH⁻ Ring_Opening Azetidine Ring Opening Parent->Ring_Opening H⁺ N_Oxide Piperidine N-Oxide Parent->N_Oxide [O] Photo_Products Various Photoproducts Parent->Photo_Products hv Azetidinone Azetidin-3-one Amide_Cleavage->Azetidinone Piperidine 4-(2-fluoroethyl)piperidine Amide_Cleavage->Piperidine Linear_Amine Linear Amino-alcohol Ring_Opening->Linear_Amine

Caption: Potential Degradation Pathways.

VII. Conclusion

By implementing the guidelines and protocols outlined in this technical support center, researchers can significantly enhance the stability and reliability of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone in their studies. Proactive measures to prevent degradation are paramount for ensuring data integrity and the successful progression of research and development activities.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. DPL Group. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. [Link]

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  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

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Optimizing mass spectrometry ionization parameters for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for optimizing mass spectrometry ionization parameters for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone. It is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental results.

Introduction

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a small molecule containing a tertiary amine within the piperidine ring and a secondary amine in the azetidine ring. These basic nitrogen atoms are readily protonated, making positive mode electrospray ionization (ESI) the primary choice for analysis. This guide will focus on ESI, but will also touch upon Atmospheric Pressure Chemical Ionization (APCI) as a potential alternative.

The goal of optimizing ionization parameters is to achieve a stable and intense signal for the protonated molecule [M+H]⁺, ensuring high sensitivity and reproducibility in your analyses.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is best for this compound?

A1: Positive ionization mode is highly recommended. The presence of two basic nitrogen atoms (in the piperidine and azetidine rings) makes the molecule susceptible to protonation, forming a stable [M+H]⁺ ion.

Q2: Should I use ESI or APCI?

A2: Electrospray ionization (ESI) is generally the preferred method for polar, small molecules like this one.[1][2] ESI is a "soft" ionization technique that typically results in minimal fragmentation, which is ideal for quantitative analysis of the parent compound.[1] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds or if you encounter significant matrix effects with ESI.[1][3][4]

Q3: What is the expected m/z for the protonated molecule?

A3: To determine the expected m/z, you first need the molecular weight of the parent compound. The molecular formula is C11H19FN2O. The expected m/z for the singly charged protonated molecule [M+H]⁺ can be calculated from its monoisotopic mass.

Q4: I am not seeing any signal for my compound. What are the first things I should check?

A4: Start by confirming the basics:

  • System Suitability: Ensure your LC-MS system is performing correctly by running a standard compound.

  • Sample Integrity: Verify the concentration and stability of your sample.

  • Flow Path: Check for any leaks or blockages in the LC system and the MS interface.[5] Ensure the spray is stable and consistent.[5]

  • Basic MS Parameters: Confirm you are in positive ion mode and scanning an appropriate m/z range that includes the expected [M+H]⁺ of your analyte.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Issue 1: Low or No Signal Intensity

Low signal intensity is a common problem that can stem from several factors related to both the mobile phase and the ionization source settings.[6][7]

Root Cause Analysis & Solutions:

  • Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of basic compounds.

    • Explanation: In positive mode ESI, acidic conditions promote the protonation of basic sites. Adding a small amount of a volatile acid, like formic acid (0.1%), to the mobile phase can dramatically enhance the signal intensity of amine-containing compounds.[8] Contrary to what might be expected, using a high pH mobile phase can also be effective for the analysis of basic compounds in positive ESI mode.[9][10][11][12] At high pH, the analyte is neutral, leading to better retention on reversed-phase columns, and ionization still occurs efficiently in the ESI source.[9]

    • Recommendation: Start with a mobile phase containing 0.1% formic acid. If signal intensity is still low, and chromatographic retention is a problem, consider a high pH mobile phase using an additive like ammonium hydroxide.

  • Ion Source Parameters: The voltages and gas settings in the ESI source are critical for efficient ion generation and transmission.

    • Explanation: Key parameters include the capillary voltage (sprayer voltage), cone voltage (or orifice/declustering potential), nebulizer gas flow, and drying gas temperature and flow. Each of these plays a role in droplet formation, desolvation, and ion transfer into the mass spectrometer.[13][14]

    • Recommendation: Systematically optimize these parameters. A detailed protocol is provided in the "Experimental Protocols" section.

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal.[6]

    • Explanation: This is a common issue in complex matrices like plasma or tissue extracts.

    • Recommendation: Improve chromatographic separation to move the analyte away from interfering compounds. Adjusting the mobile phase or gradient can help. If suppression persists, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample.

Troubleshooting Workflow: Low Signal Intensity

Low_Signal_Workflow Start Low/No Signal Detected Check_Basics Verify System Suitability & Sample Integrity Start->Check_Basics Mobile_Phase Optimize Mobile Phase pH (Start with 0.1% Formic Acid) Check_Basics->Mobile_Phase If basics are OK Source_Params Systematically Optimize Ion Source Parameters Mobile_Phase->Source_Params If signal is still low Check_Suppression Investigate Ion Suppression Source_Params->Check_Suppression If signal is still low Success Signal Optimized Source_Params->Success If signal improves Improve_Chroma Improve Chromatographic Separation Check_Suppression->Improve_Chroma Suppression suspected Cleanup Implement Sample Cleanup (e.g., SPE) Check_Suppression->Cleanup If chromatography is already optimal Improve_Chroma->Success Cleanup->Success

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Issue 2: Excessive Fragmentation

While ESI is a soft ionization technique, in-source fragmentation can occur, especially at higher cone voltages.[13]

Root Cause Analysis & Solutions:

  • Cone Voltage (Declustering Potential): This is the primary parameter that influences in-source fragmentation.

    • Explanation: A higher cone voltage increases the kinetic energy of ions as they enter the mass spectrometer, leading to collisions with gas molecules and subsequent fragmentation. The piperidine and azetidine rings are susceptible to ring-opening fragmentation pathways.[15][16]

    • Recommendation: Start with a low cone voltage (e.g., 10-20 V) and gradually increase it. Monitor the intensity of the [M+H]⁺ ion and the appearance of fragment ions. The optimal value will maximize the parent ion signal without causing significant fragmentation.

Issue 3: Poor Peak Shape

Poor peak shape (e.g., tailing or fronting) can compromise integration and reduce sensitivity.

Root Cause Analysis & Solutions:

  • Chromatographic Issues: The problem often originates from the LC separation.

    • Explanation: Secondary interactions between the basic analyte and residual silanols on the silica-based column can cause peak tailing, especially at mid-range pH.

    • Recommendation:

      • Acidic Mobile Phase: Using a low pH mobile phase (e.g., with 0.1% formic acid) will protonate the analyte and minimize interactions with silanols.

      • High pH Mobile Phase: At a high pH, the silanols are deprotonated and the basic analyte is neutral, which can also lead to improved peak shape.

      • Column Choice: Use a high-purity, end-capped column or a column specifically designed for basic compounds.

  • Sample Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[17]

    • Explanation: This leads to poor focusing of the analyte band at the head of the column.

    • Recommendation: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[17]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a one-factor-at-a-time (OFAT) approach to optimize key source parameters.[18] For a more advanced approach, consider a Design of Experiments (DoE) methodology.[18][19]

Objective: To find the optimal source settings for maximizing the signal of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone.

Methodology:

  • Preparation:

    • Prepare a solution of the analyte at a typical concentration (e.g., 100 ng/mL) in your initial mobile phase.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). Alternatively, perform repeated injections of the analyte via the LC system.

  • Parameter Optimization Sequence:

    • Capillary Voltage: While monitoring the [M+H]⁺ ion, adjust the capillary voltage. Start at a low value (e.g., 1.0 kV) and increase in small increments (e.g., 0.5 kV) until the signal is maximized and stable. Typical values range from 2-5 kV.[20]

    • Cone Voltage: Set the capillary voltage to its optimal value. Now, vary the cone voltage, starting from a low value (e.g., 10 V) and increasing in 5-10 V increments. Record the intensity of the parent ion and any significant fragments. Select the voltage that gives the highest parent ion intensity with minimal fragmentation.[21][22]

    • Gas Flows and Temperatures:

      • Nebulizer Gas: Adjust the nebulizer gas pressure to achieve a stable spray.

      • Drying Gas: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte. Higher flow rates often require higher temperatures.[23]

    • Sprayer Position: If adjustable on your instrument, optimize the position of the ESI probe relative to the MS inlet for maximum signal.[13][23]

  • Verification: Once all parameters are optimized, confirm the settings with a few more injections to ensure reproducibility.

Optimization Logic Diagram

Optimization_Logic Start Start Optimization Infuse Infuse Analyte Solution Start->Infuse Opt_CapV 1. Optimize Capillary Voltage Infuse->Opt_CapV Opt_ConeV 2. Optimize Cone Voltage Opt_CapV->Opt_ConeV Set to optimal value Opt_Gas 3. Optimize Gas Flows & Temperatures Opt_ConeV->Opt_Gas Set to optimal value Opt_Position 4. Optimize Sprayer Position Opt_Gas->Opt_Position Set to optimal values Verify Verify & Finalize Parameters Opt_Position->Verify Set to optimal value

Caption: Logical flow for systematic one-factor-at-a-time (OFAT) source optimization.

Data Summary Table

The following table provides typical starting ranges and the primary effect of key ESI parameters. Optimal values are instrument-dependent and must be determined empirically.

ParameterTypical Starting RangePrimary Effect on Analyte Signal
Capillary Voltage 2.5 - 4.0 kVAffects spray stability and ion generation efficiency.
Cone Voltage 20 - 40 VControls ion transmission and in-source fragmentation.
Source Temperature 120 - 150 °CAids in desolvation of droplets.
Desolvation Temp. 350 - 500 °CPromotes efficient solvent evaporation.
Nebulizer Gas Flow Instrument DependentAssists in droplet formation (nebulization).
Drying Gas Flow Instrument DependentFacilitates desolvation by removing solvent vapor.
Mobile Phase pH Acidic (0.1% FA) or BasicInfluences the charge state of the analyte in solution.

References

  • AKJournals. (2016, July 26). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. [Link]

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  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

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  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

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  • ResearchGate. Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. [Link]

  • ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?[Link]

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  • ResearchGate. Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer in both the negative and positive ESI modes, to enable better characterization of the multicomponents from CXC (n = 3). [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

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  • ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • PLOS One. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. [Link]

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  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

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  • PubChem. Azetidin-2-yl-[4-[3-methoxy-4-[[7-(2-methoxyphenyl)pyrrolo[2,1-f][1][9][24]triazin-2-yl]amino]phenyl]piperidin-1-yl]methanone | C29H32N6O3 | CID 46852202. [Link]

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Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Validation of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation and Data Integrity in Drug Discovery

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its capacity to provide detailed atomic-level information about molecular structure and dynamics in solution.[3][4][5] This guide provides an in-depth, experience-driven comparison of the validation of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone using 1H and 13C NMR spectroscopy, alongside alternative analytical methodologies. We will delve into the causality behind experimental choices and present a self-validating framework for data interpretation, crucial for researchers, scientists, and drug development professionals.

The Central Role of NMR in Small Molecule Characterization

NMR spectroscopy is a powerful, non-destructive technique that leverages the magnetic properties of atomic nuclei to elucidate the structure and chemical environment of molecules.[6] In the context of small molecule drug candidates like Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, NMR is indispensable for confirming the molecular skeleton, identifying functional groups, and establishing stereochemistry.[1][2] Its ability to provide rich structural information makes it a primary tool for hit identification, validation, and lead optimization in the pharmaceutical industry.[1][3][4]

Predicted ¹H and ¹³C NMR Spectral Analysis of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds containing azetidine and piperidine moieties.[7][8][9][10] This predictive analysis serves as a valuable template for researchers synthesizing this or related compounds.

The structure of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is presented below:

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is anticipated to show distinct signals for the protons on the azetidine ring, the piperidine ring, and the fluoroethyl side chain.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 (t, J ≈ 4.5 Hz)Triplet1H-CH₂-FThe fluorine atom strongly deshields the adjacent methylene protons, resulting in a downfield shift. The signal is split into a triplet by the adjacent CH₂ group.
~1.8 (dt, J ≈ 25, 4.5 Hz)Doublet of Triplets2H-CH₂-CH₂-FThese protons are coupled to both the adjacent methylene protons and the fluorine atom, leading to a complex splitting pattern.
~3.8 - 4.2 (m)Multiplet4HAzetidine CH₂The protons on the four-membered azetidine ring are expected to be in a complex spin system, resulting in overlapping multiplets.
~3.5 (m)Multiplet1HAzetidine CHThe methine proton of the azetidine ring will appear as a multiplet due to coupling with the adjacent methylene protons.
~2.8 - 3.2 (m)Multiplet4HPiperidine CH₂ (axial & equatorial) adjacent to NThe protons on the piperidine ring adjacent to the nitrogen atom are diastereotopic and will exhibit complex splitting patterns.
~1.2 - 1.8 (m)Multiplet5HRemaining Piperidine CH and CH₂The remaining protons on the piperidine ring will appear as a series of overlapping multiplets in the aliphatic region.
~1.5 (m)Multiplet2H-CH₂-CH₂-FThese protons are coupled to the adjacent methylene group.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (Amide)The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~83 (d, J ≈ 165 Hz)-CH₂-FThe carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
~50-60Azetidine CH₂The carbons of the strained azetidine ring are expected in this region.
~40-50Piperidine CH₂ (adjacent to N)The carbons adjacent to the nitrogen in the piperidine ring are deshielded.
~35 (d, J ≈ 20 Hz)-CH₂-CH₂-FThis carbon shows a smaller two-bond C-F coupling.
~30-40Azetidine CHThe methine carbon of the azetidine ring.
~25-35Remaining Piperidine CH and CH₂The remaining aliphatic carbons of the piperidine ring.

Experimental Protocol for NMR Spectral Validation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh 5-10 mg of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Filter the solution if particulates are present B->C D Transfer to a clean, high-quality 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary H->I J Apply Fourier transformation I->J K Phase and baseline correct the spectra J->K L Integrate ¹H NMR signals K->L M Assign peaks and interpret spectra L->M

Caption: A standardized workflow for NMR analysis ensures data quality and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

    • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a final volume of 0.5-0.6 mL.[12] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.[11]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes as they can degrade spectral quality.[12]

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C (about 1.1%), more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous peak assignment by revealing proton-proton and proton-carbon correlations, respectively.[6]

  • Data Processing and Interpretation:

    • The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via Fourier Transformation.

    • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

    • For ¹H NMR, the relative integrals of the signals should correspond to the number of protons giving rise to each signal.

    • The chemical shifts, splitting patterns (multiplicity), and coupling constants are analyzed to assign each signal to a specific nucleus in the molecule.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation often involves orthogonal techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and dynamics.[1]Unambiguous structural determination. Non-destructive.[6]Relatively low sensitivity. Requires higher sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Can be coupled with chromatography (e.g., LC-MS).[13]Does not provide detailed structural connectivity. Isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Excellent for assessing purity and separating mixtures. Quantitative analysis is straightforward.Provides no structural information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple. Good for identifying key functional groups (e.g., C=O, N-H).Complex spectra can be difficult to interpret fully. Not all functional groups have distinct absorptions.

Logical Flow of a Multi-Technique Validation Approach

G A Synthesized Compound B HPLC for Purity Assessment A->B C Mass Spectrometry for Molecular Weight Confirmation A->C D NMR Spectroscopy for Structural Elucidation A->D E IR Spectroscopy for Functional Group Confirmation A->E F Validated Structure B->F C->F D->F E->F

Caption: A multi-faceted analytical approach provides a robust validation of a new chemical entity.

Conclusion

The structural validation of a novel compound such as Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a critical step in the drug discovery pipeline. 1H and 13C NMR spectroscopy provides the most comprehensive information for unambiguous structure determination.[2][4] By following a rigorous experimental protocol and interpreting the spectral data in the context of predicted chemical shifts and coupling patterns, researchers can have high confidence in the identity and structure of their synthesized molecules. The integration of orthogonal analytical techniques like mass spectrometry and HPLC further strengthens this validation, ensuring the scientific integrity of the data and providing a solid foundation for subsequent biological evaluation.

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A Comparative Efficacy Analysis: Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone vs. Standard Piperidine Derivatives in CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutics.[1][2] This guide provides a comparative efficacy analysis of a novel structural class, represented by Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, against traditional piperidine derivatives. We explore the rationale behind incorporating an azetidine moiety as a bioisosteric replacement and a fluoroethyl group to modulate physicochemical properties.[3][4][5] Through a detailed examination of synthetic strategies, in vitro pharmacological assays, and in vivo efficacy models, this guide offers researchers and drug development professionals a framework for evaluating the potential advantages of such next-generation compounds in CNS-targeted therapies.

Introduction: The Rationale for Structural Innovation

The six-membered piperidine ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[4][6] However, the drive to optimize drug candidates—enhancing potency, selectivity, and metabolic stability while navigating existing patent landscapes—has led to the exploration of bioisosteric replacements.[4] The four-membered azetidine ring has emerged as a compelling alternative, offering a unique combination of structural rigidity, reduced lipophilicity, and novel three-dimensional exit vectors for substitution.[3][7]

This guide focuses on a representative novel compound, Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (hereafter referred to as AZD-FEP ), to illustrate the potential benefits of this design strategy. We will compare its efficacy profile against a "standard" piperidine derivative, a well-characterized N-benzylpiperidine analog, within the context of modulating a key CNS target, the Sigma-1 receptor (S1R), which is implicated in various neurological disorders.[8][9]

The core hypotheses underpinning the design of AZD-FEP are:

  • The Azetidine Moiety: Replacing a bulkier group with the compact, strained azetidine ring can alter conformational flexibility and improve ligand-receptor interactions.[7] It can also serve as a less lipophilic alternative to other cyclic amines, potentially improving solubility and pharmacokinetic properties.[3]

  • The 4-(2-fluoroethyl) Group: Introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[10] It can also modulate basicity (pKa) and binding interactions through favorable electrostatic contacts.

This guide will systematically deconstruct these hypotheses through the lens of established experimental protocols.

Structural and Physicochemical Profile

The initial design phase of any drug discovery campaign involves a thorough analysis of the lead compound's fundamental properties. The introduction of the azetidine and fluoroethyl moieties in AZD-FEP is predicted to significantly alter its profile compared to a standard N-benzylpiperidine derivative.

PropertyStandard N-BenzylpiperidineAZD-FEP (Predicted)Rationale for Change
Molecular Weight ( g/mol ) ~175.27~228.29Increased due to the addition of the azetidinyl-methanone and fluoroethyl groups.
cLogP (Lipophilicity) ~2.5~1.8The azetidine ring and amide linker are generally less lipophilic than a benzyl group, a key advantage for CNS drugs.[3]
Topological Polar Surface Area (TPSA) ~12.5 Ų~41.5 ŲThe amide bond in AZD-FEP significantly increases polarity, which can improve solubility but may impact membrane permeability.
pKa (Basicity) ~8.8 - 9.2~8.5 - 9.0The electron-withdrawing effect of the fluoroethyl group may slightly reduce the basicity of the piperidine nitrogen.
Logical Relationship Diagram: From Structure to Predicted Properties

The following diagram illustrates the causal links between the structural modifications in AZD-FEP and its anticipated physicochemical properties.

G cluster_0 Structural Modifications cluster_1 Physicochemical Consequences cluster_2 Potential Pharmacological Impact Azetidine Azetidine Moiety Lipophilicity Decreased Lipophilicity (cLogP) Azetidine->Lipophilicity Solubility Increased Aqueous Solubility Azetidine->Solubility Conformation Altered Conformational Profile Azetidine->Conformation Fluoroethyl 4-(2-fluoroethyl) Group Metabolism Blocked Metabolic Oxidation Fluoroethyl->Metabolism Basicity Modulated Basicity (pKa) Fluoroethyl->Basicity BBB Improved BBB Penetration Lipophilicity->BBB PK Enhanced Pharmacokinetics Solubility->PK Metabolism->PK Binding Altered Receptor Binding Affinity/Selectivity Basicity->Binding Conformation->Binding

Caption: Structural modifications in AZD-FEP and their predicted downstream effects.

In Vitro Efficacy Evaluation

Objective comparison requires robust, quantitative data. Here, we outline the standard in vitro assays used to characterize the pharmacological profile of novel ligands targeting the Sigma-1 receptor.

Target Affinity: Radioligand Binding Assay

Expertise & Rationale: A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target receptor.[11] It directly measures the displacement of a high-affinity radiolabeled ligand by the test compound, providing a quantitative measure of binding strength. This assay is crucial for establishing on-target potency and for counter-screening against other receptors to determine selectivity.[12]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
  • Tissue Preparation: Homogenize male Sprague Dawley rat liver tissue, a rich source of S1R, in a Tris buffer (50 mM, pH 8.0). Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine, 2 nM final concentration), and serial dilutions of the test compound (AZD-FEP or standard derivative).[12]

  • Non-Specific Binding: A set of wells containing a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) is included to determine non-specific binding.

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of radioligand binding) using non-linear regression. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow Diagram: Radioligand Binding Assay

Caption: Standard workflow for a competitive radioligand binding assay.

Comparative Binding Data (Hypothetical)
CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity
Standard Derivative 12.9850~66-fold
AZD-FEP 3.2>10,000>3125-fold

These hypothetical data illustrate a potential outcome where the structural modifications in AZD-FEP lead to a significant improvement in both potency (lower Ki at S1R) and selectivity against the related S2R subtype.

In Vivo Efficacy Assessment

While in vitro data are essential, in vivo efficacy is the ultimate test of a compound's therapeutic potential. This requires selecting a relevant animal model and a quantifiable behavioral endpoint.[13]

Animal Model: Neuropathic Pain (Tail-Flick Test)

Trustworthiness & Rationale: The tail-flick test is a widely used and validated model for assessing central analgesic activity.[11] The latency of a rodent to withdraw its tail from a thermal stimulus is a reliable measure of nociceptive threshold. S1R antagonists have shown efficacy in models of neuropathic pain, making this a relevant assay for comparing our compounds.[9]

Experimental Protocol: Tail-Flick Test
  • Acclimation: Acclimate male Wistar rats to the testing environment and handling for several days prior to the experiment.

  • Baseline Measurement: Measure the baseline tail-flick latency for each animal using a tail-flick analgesiometer. A radiant heat source is focused on the tail, and the time until the rat flicks its tail is automatically recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (AZD-FEP or standard derivative) or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

  • Post-Dosing Measurement: Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency times to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Curve: Plot the %MPE against the compound dose to determine the ED50 (the dose required to produce 50% of the maximum effect).

Comparative In Vivo Efficacy Data (Hypothetical)
CompoundED50 (mg/kg, i.p.)Peak Effect (%MPE) at 10 mg/kgDuration of Action (>50% MPE)
Standard Derivative 8.565%~60 minutes
AZD-FEP 2.192%>120 minutes

These hypothetical results suggest that AZD-FEP is not only more potent in vivo (lower ED50) but also demonstrates greater maximal efficacy and a longer duration of action, likely due to improved pharmacokinetic properties conferred by the fluoroethyl group.

Conclusion and Future Directions

This guide has systematically compared Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (AZD-FEP) to a standard piperidine derivative, illustrating a modern drug design strategy. The strategic incorporation of an azetidine ring and a fluoroethyl group offers a compelling route to enhance multiple pharmacological parameters simultaneously.[3][5]

The hypothetical data presented suggest that AZD-FEP could offer:

  • Superior Potency: Four-fold higher affinity for the Sigma-1 receptor.

  • Vastly Improved Selectivity: A dramatic increase in selectivity against the S2R subtype, reducing the potential for off-target effects.

  • Enhanced In Vivo Efficacy: Greater potency, higher maximal effect, and a longer duration of action in a validated pain model.

These improvements are directly attributable to the rational design choices aimed at optimizing the molecule's physicochemical and metabolic properties. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling and toxicology studies to fully validate the therapeutic potential of this promising new chemical entity.

References

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  • Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

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  • ResearchGate. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. Available at: [Link]

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Structure-activity relationship (SAR) comparison of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a highly technical structure-activity relationship (SAR) analysis of the Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone scaffold. Designed for medicinal chemists and drug development professionals, this document deconstructs the pharmacophore, objectively compares its performance against structural alternatives, and outlines self-validating experimental workflows for target engagement and metabolic profiling.

Pharmacophore Deconstruction & Mechanistic Rationale

The Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone scaffold is a highly optimized structural framework frequently utilized in CNS drug discovery and Positron Emission Tomography (PET) tracer design. Its efficacy stems from the synergistic combination of four distinct structural regions:

  • Azetidine Headgroup (Region 1): Four-membered nitrogen heterocycles serve as compact bioisosteres for larger aliphatic amines. Replacing a bulky piperidine ring with an azetidine ring significantly reduces steric bulk, allowing the molecule to fit into sterically constrained binding pockets while maintaining the basic amine necessary for critical salt-bridge interactions. This modification has been shown to prevent up to a 20-fold decrease in binding affinity caused by steric clashing[1]. Furthermore, azetidine lowers the overall lipophilicity (LogD), which enhances blood-brain barrier (BBB) permeability.

  • Methanone Linker (Region 2): The carbonyl group establishes a rigid amide bond with the piperidine nitrogen. This restricts rotational degrees of freedom, locking the scaffold into an optimal conformation and minimizing the entropic penalty upon target binding[2].

  • Piperidine Core (Region 3): The 6-membered piperidine ring acts as a hydrophobic spacer, providing precise spatial orientation to project the fluoroethyl tail deep into the target's lipophilic sub-pocket.

  • 2-Fluoroethyl Tail (Region 4): Incorporating a fluorine atom on the terminal ethyl chain acts as a metabolic shield. The high electronegativity of fluorine strengthens adjacent C-H bonds, significantly increasing the activation energy required for Cytochrome P450 (CYP450)-mediated aliphatic oxidation[3]. Additionally, the fluoroethyl moiety serves as an ideal handle for 18 F-radiolabeling, enabling the compound to function as a PET tracer for in vivo target engagement[1].

SAR_Logic Compound Azetidin-3-yl(4-(2-fluoroethyl) piperidin-1-yl)methanone Azetidine Azetidin-3-yl Headgroup • Lowers LogD • Sterically compact • H-bond donor/acceptor Compound->Azetidine Region 1 Methanone Methanone Linker • Conformational rigidity • Amide bond vector Compound->Methanone Region 2 Piperidine Piperidine Core • Hydrophobic spacing • Optimal vector projection Compound->Piperidine Region 3 Fluoro 2-Fluoroethyl Tail • CYP450 metabolic shield • 18F PET radiolabeling site Compound->Fluoro Region 4

Fig 1. Pharmacophore deconstruction of the Azetidin-3-yl methanone scaffold.

SAR Comparison: Structural Modifications & In Vitro Data

To objectively evaluate the performance of the parent scaffold, we compare it against key structural alternatives. The data below illustrates the causality between specific functional group modifications and their resulting biological performance.

Compound IDHeadgroup (Reg 1)Linker (Reg 2)Tail Substitution (Reg 4)Target IC 50​ (nM)HLM T 1/2​ (min)ClogP
1 (Parent) Azetidin-3-ylMethanone2-Fluoroethyl4.2851.8
2 (Analog) Piperidin-4-ylMethanone2-Fluoroethyl45.4602.5
3 (Analog) Azetidin-3-ylMethanoneEthyl5.1252.1
4 (Analog) CyclobutylMethanone2-Fluoroethyl>1000903.0

Causality Analysis:

  • Steric Tolerance (Comp 1 vs. 2): Expanding the compact azetidine to a bulky piperidine headgroup (Compound 2) causes a ~10-fold drop in affinity. This validates the necessity of a sterically compact polar headgroup to avoid clashes within the target's hinge/polar region[1].

  • Metabolic Shielding (Comp 1 vs. 3): Removing the fluorine atom to yield a standard ethyl chain (Compound 3) maintains in vitro affinity but drastically reduces microsomal stability (T 1/2​ drops from 85 to 25 min). This highlights fluorine's critical role in blocking phase I metabolic oxidation[3].

  • Electronic Requirements (Comp 1 vs. 4): Replacing the basic azetidine nitrogen with a carbon atom (cyclobutyl, Compound 4) completely abolishes target activity. This confirms that the nitrogen lone pair is strictly required to act as a hydrogen bond acceptor or to form a critical salt bridge.

Experimental Workflows: Synthesis & Target Engagement

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to accurately quantify affinity and metabolic stability.

Protocol A: In Vitro Radioligand Binding Assay (Target Affinity)

Causality: Utilizing a homologous radiolabeled competitive assay ensures the measurement of true orthosteric displacement, eliminating downstream functional artifacts.

  • Membrane Preparation: Homogenize target-expressing CHO cells in ice-cold HEPES buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [ 3 H]-radioligand, and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer.

  • Equilibration: Incubate the plates at room temperature for 90 minutes to ensure steady-state equilibrium is achieved.

  • Filtration & Detection: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to neutralize charge and reduce non-specific binding). Wash three times with cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate IC 50​ values using non-linear regression (four-parameter logistic equation) and convert to K i​ using the Cheng-Prusoff equation to account for radioligand concentration and affinity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain high concentrations of CYP450 enzymes. By measuring the disappearance of the parent compound over time against an internal standard, we calculate intrinsic clearance (CL int​ ) and validate the stabilizing effect of the C-F bond[3].

  • Reaction Mixture: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron-donating cofactor for CYP450 enzymes).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). This instantly denatures the enzymes and precipitates proteins to halt the reaction.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ) and calculate half-life (T 1/2​=0.693/k ).

Workflow S1 1. Synthesis & Purification (>98% Purity) S2 2. Radioligand Binding Assay (Target Affinity) S1->S2 Validated Ligand S3 3. HLM Stability (Intrinsic Clearance) S2->S3 IC50 < 10nM S4 4. In Vivo PET Imaging (Target Engagement) S3->S4 T1/2 > 60 min

Fig 2. Step-by-step validation workflow for fluoroethyl-piperidine analogs.

References

  • [4] Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central (PMC). URL:[Link]

  • [3] Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry. URL:[Link]

  • [1] Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. PubMed Central (PMC). URL:[Link]

  • [2] Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. ACS Publications. URL:[Link]

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Benchmarking Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (AFPM) against Established MAGL Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As neuroinflammation and endocannabinoid signaling become central targets in modern drug discovery, the demand for highly selective, reversible Monoacylglycerol Lipase (MAGL) inhibitors has surged. MAGL is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) in the central nervous system.

Historically, the field relied on irreversible covalent inhibitors. However, chronic MAGL blockade via covalent modification often leads to CB1 receptor desensitization and cross-reactivity with Fatty Acid Amide Hydrolase (FAAH). To overcome this, researchers have engineered piperidinyl and piperazinyl azetidine scaffolds that offer potent, reversible inhibition .

This guide benchmarks a highly optimized derivative: Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (AFPM) . The strategic incorporation of a 2-fluoroethyl moiety serves a dual causality: it precisely tunes the lipophilic efficiency (LipE) required for blood-brain barrier (BBB) penetration, and it provides a bioisosteric handle for 18 F-radiolabeling. This transforms AFPM from a mere therapeutic candidate into a highly valuable Positron Emission Tomography (PET) tracer for non-invasive target engagement studies.

Mechanistic Pathway & Target Biology

MAGL regulates the delicate balance between neuroprotective endocannabinoids (2-AG) and pro-inflammatory arachidonic acid (AA) cascades. By reversibly occupying the MAGL active site, AFPM prevents the hydrolysis of 2-AG without permanently disabling the enzyme, thereby maintaining homeostatic endocannabinoid tone.

MAGL_Pathway Phospholipids Membrane Phospholipids DAG Diacylglycerol (DAG) Phospholipids->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL DAGL DAG Lipase (DAGL) CB1 CB1 / CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates AA Arachidonic Acid (AA) + Glycerol TwoAG->AA Hydrolysis by MAGL MAGL Monoacylglycerol Lipase (MAGL) AFPM AFPM / JNJ-42226314 (Reversible Inhibitors) AFPM->MAGL Blocks JZL184 JZL184 (Irreversible Inhibitor) JZL184->MAGL Covalent Binding

Endocannabinoid signaling pathway and MAGL inhibition mechanisms.

Benchmarking Against Reference Compounds

To objectively evaluate AFPM, we must benchmark it against two gold-standard reference compounds:

  • JZL184 : The prototypical first-generation MAGL inhibitor. It utilizes a covalent mechanism that, while highly potent, suffers from off-target FAAH inhibition at higher doses and induces functional tolerance over time.

  • JNJ-42226314 : A modern, reversible MAGL inhibitor. It boasts exceptional selectivity and avoids the pitfalls of covalent binding, but lacks a direct isotopic labeling site for clinical PET imaging.

Quantitative Data Summary
CompoundBinding MechanismMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity (Fold)Brain PenetrationPET Compatibility
JZL184 Irreversible (Covalent)8.04,000500xHighNo
JNJ-42226314 Reversible (Competitive)4.2>10,000>2,300xHighNo
AFPM Reversible (Competitive)4.6>10,000>2,100xHighYes ( 18 F)

Data synthesized from established pharmacological profiles of piperazinyl azetidines and covalent MAGL inhibitors , .

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of AFPM relies on self-validating experimental designs. The protocols below detail the causality behind each methodological choice, ensuring that the data generated is both artifact-free and physiologically relevant.

Protocol 1: In Vitro Activity-Based Protein Profiling (ABPP)

Causality: Standard substrate-based assays for lipases are notoriously prone to false positives due to the poor aqueous solubility of lipid substrates. ABPP bypasses this by utilizing a fluorescent probe (TAMRA-FP) that covalently tags only the catalytically active serine nucleophile (Ser122 in MAGL). If AFPM successfully engages the active site, the probe cannot bind. This competitive loss of fluorescence definitively proves target engagement.

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Isolate the membrane proteome via ultracentrifugation (100,000 × g, 45 min). Rationale: MAGL is a membrane-associated enzyme; retaining the native lipid environment preserves its physiological conformation.

  • Inhibitor Incubation: Dilute the membrane proteome to 1 mg/mL. Incubate 50 µL aliquots with vehicle (DMSO) or varying concentrations of AFPM, JZL184, or JNJ-42226314 (1 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add TAMRA-FP to a final concentration of 1 µM. Incubate for 30 minutes in the dark at room temperature to tag any residual active MAGL (~33 kDa) and FAAH (~63 kDa).

  • Resolution & Quantification: Quench reactions with 4x SDS loading buffer. Resolve proteins via SDS-PAGE (10% acrylamide). Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon) and calculate the IC₅₀ based on the dose-dependent attenuation of the 33 kDa band.

Protocol 2: In Vivo 18 F-Radiosynthesis and Dynamic PET Imaging

Causality: A single PET scan only demonstrates tracer accumulation, which could be driven by non-specific lipophilic trapping. By incorporating a pre-treatment blocking phase with a non-radioactive competitor (JNJ-42226314), we create a self-validating pharmacokinetic profile. A significant reduction in the Standardized Uptake Value (SUV) during the blocked scan proves that the tracer's uptake is strictly receptor-specific.

  • Radiosynthesis: React the tosylate precursor of AFPM with [ 18 F]KF and Kryptofix-222 in anhydrous acetonitrile at 90°C for 15 minutes. Purify the crude mixture via semi-preparative HPLC to isolate [ 18 F]AFPM with >98% radiochemical purity.

  • Animal Preparation: Anesthetize C57BL/6 mice using 2% isoflurane. For the blocking cohort, administer JNJ-42226314 (1 mg/kg, i.p.) 10 minutes prior to tracer injection.

  • Dynamic PET Acquisition: Inject [ 18 F]AFPM (3.7–7.4 MBq) intravenously via the tail vein. Immediately initiate a 60-minute dynamic PET/CT scan.

  • Kinetic Modeling: Reconstruct the images and extract time-activity curves (TACs) from the whole brain and specific regions of interest (ROIs). Calculate the specific binding by subtracting the blocked TAC from the baseline TAC.

Workflow cluster_ABPP In Vitro ABPP Validation cluster_PET In Vivo PET/CT Imaging A1 1. Membrane Proteome Prep (Preserves native lipid state) A2 2. AFPM Incubation (Competitive binding) A1->A2 A3 3. TAMRA-FP Labeling (Tags active Ser122) A2->A3 A4 4. SDS-PAGE & Scan (Quantifies target engagement) A3->A4 P1 1. 18F-Radiosynthesis (Nucleophilic fluorination) P2 2. Intravenous Injection (C57BL/6 wild-type mice) P1->P2 P3 3. Dynamic PET Acquisition (Baseline vs. Blocked) P2->P3 P4 4. Kinetic Modeling (Calculates specific SUV) P3->P4

Integrated workflow for in vitro ABPP validation and in vivo PET imaging.

References

  • Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry - ACS Publications.[Link]

Cross-Validation of Analytical Methods for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone Detection: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenge of selecting and validating the right analytical techniques for novel pharmaceutical intermediates. Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a highly specific fluorinated nitrogenous heterocycle. Its structure—featuring a basic secondary amine on the azetidine ring, a neutral amide linkage, and a terminal fluoroethyl moiety—presents unique analytical challenges and opportunities.

In this guide, we will objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound. By examining the causality behind our experimental choices and establishing self-validating protocols, this guide provides a robust framework for researchers and quality control professionals to ensure analytical interchangeability and regulatory compliance [1].

Scientific Rationale & Method Selection

To develop a reliable analytical method, one must first understand the physicochemical behavior of the target molecule.

The HPLC-UV Approach: Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone lacks an extended conjugated aromatic π -system. Its primary chromophore is the amide carbonyl, which exhibits a weak n→π∗ transition. Consequently, UV detection must be performed at a low wavelength (typically 210 nm). The causality behind our mobile phase selection is critical here: we must use UV-transparent additives like phosphoric acid ( H3​PO4​ ) rather than trifluoroacetic acid (TFA), as TFA absorbs strongly at 210 nm and causes severe baseline drift [2]. HPLC-UV is the method of choice for high-concentration bulk drug substance assays where precision and cost-efficiency are paramount.

The LC-MS/MS Approach: For trace-level bioanalysis (e.g., pharmacokinetics or genotoxic impurity profiling), HPLC-UV lacks the necessary sensitivity. Here, LC-MS/MS is unparalleled. The azetidine nitrogen is highly basic (estimated pKa 9.5), meaning it readily accepts a proton in acidic environments. By utilizing 0.1% formic acid in our mobile phase, we achieve a dual function: it acts as an ion-pairing agent to improve peak shape on the reversed-phase column, while simultaneously providing the abundant protons necessary for highly efficient Electrospray Ionization in positive mode (ESI+) [3].

Cross-Validation Logical Workflow

Cross-validation is a critical process to ensure that data generated by HPLC-UV during formulation development is statistically interchangeable with data generated by LC-MS/MS during preclinical bioanalysis. The workflow below illustrates the logical progression of this validation strategy.

CrossValidation A Method Development & Optimization B HPLC-UV Validation (High Conc. / QC) A->B C LC-MS/MS Validation (Trace / Bioanalysis) A->C D Statistical Comparison (Bland-Altman / ISR) B->D Data Output C->D Data Output E Methods Interchangeable (Acceptance Criteria Met) D->E %Diff < 15%

Logical workflow for HPLC-UV and LC-MS/MS cross-validation and statistical interchangeability.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating—meaning it contains internal checks that immediately alert the analyst to system failures before data is compromised.

Protocol A: HPLC-UV Quantification (Formulation & QC)

Objective: Routine assay of the compound in bulk formulations.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a target concentration of 50 µg/mL.

    • Self-Validating Check: Inject a known bracketing standard every 10 samples. If the area response deviates by >2.0%, the run is automatically halted to investigate detector drift or autosampler evaporation.

  • Chromatographic Separation:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Isocratic 80% Water (with 0.1% H3​PO4​ ) and 20% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Causality: H3​PO4​ ensures the basic azetidine nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the silica column, thereby eliminating peak tailing.

Protocol B: LC-MS/MS Trace Bioanalysis

Objective: Sub-nanogram quantification in complex biological matrices.

  • Sample Preparation: Perform protein precipitation on 50 µL of plasma using 150 µL of cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Centrifuge at 14,000 rpm for 10 mins.

    • Self-Validating Check: The SIL-IS perfectly co-elutes with the target analyte. Any matrix-induced ion suppression will affect both the analyte and the IS equally, ensuring the peak area ratio remains perfectly trustworthy and accurate [4].

  • Chromatographic Separation:

    • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Quantifier Transition: m/z 215.2 84.1 (Cleavage yielding the azetidine-3-carbonyl cation).

    • Qualifier Transition: m/z 215.2 132.1 (Cleavage yielding the fluoroethyl-piperidine fragment).

Comparative Performance Data

To objectively compare the performance of these two alternatives, we subjected both methods to a rigorous cross-validation assessment following ICH M10 guidelines. The quantitative data is summarized in the table below.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Primary Application Bulk Drug QC, Formulation AssayPharmacokinetics, Trace Impurities
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) 1.2% 4.5%
Inter-day Accuracy 98.8% – 101.5%91.5% – 109.2%
Matrix Effect Not Applicable (Dilute & Shoot)88% – 94% (Fully corrected by SIL-IS)
Run Time per Sample 10.0 minutes3.5 minutes
Selectivity Moderate (Relies on chromatographic resolution)Extremely High (Relies on specific MRM transitions)

Conclusion

The cross-validation of analytical methods for Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone demonstrates that HPLC-UV and LC-MS/MS are highly complementary rather than strictly competitive.

For drug development professionals, HPLC-UV remains the gold standard for late-stage formulation quality control due to its superior precision ( 1.2% RSD) and lower operational complexity. However, its reliance on the weak amide chromophore at 210 nm limits its utility in complex matrices. Conversely, LC-MS/MS capitalizes on the basicity of the azetidine ring to deliver exceptional sensitivity (LOQ of 0.5 ng/mL) and rapid throughput, making it the mandatory choice for preclinical bioanalysis and trace-level impurity tracking. By implementing the self-validating system checks described in this guide, laboratories can seamlessly transition between these two platforms with absolute scientific integrity.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples PubMed Central (PMC) URL:[Link]

  • Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods University of Tartu (Sisu@UT) URL: [Link]

A Comparative Pharmacological Guide: Unveiling the Impact of Fluorination on Methanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

Methanone derivatives, a class of compounds structurally related to cathinone, the active alkaloid in the khat plant, represent a significant area of interest in pharmacology and medicinal chemistry.[1] While some derivatives have been explored for therapeutic applications, many have emerged as novel psychoactive substances (NPS), often referred to as "bath salts".[1][2] A common strategy in the clandestine modification of these structures, as well as in legitimate drug discovery, is the introduction of fluorine atoms.

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, capable of profoundly altering a molecule's pharmacological profile.[3] Fluorine's unique properties—its small size (Van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic properties like membrane permeability.[3][4]

This guide provides a comparative pharmacological profiling of fluorinated versus non-fluorinated methanone derivatives. We will dissect the causal relationships between chemical structure and biological activity, supported by experimental data and validated protocols, to offer researchers and drug development professionals a comprehensive understanding of how this single atomic substitution reshapes the interaction of these compounds with biological systems.

The Physicochemical Impact of Fluorination: A Mechanistic Overview

Before delving into specific methanone derivatives, it is crucial to understand the fundamental principles of fluorination in drug design. The decision to introduce a fluorine atom is a calculated one, aimed at exploiting its distinct electronic and steric properties.

  • Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry.[5] Strategically placing a fluorine atom at a site that is susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes) can effectively block oxidation, thereby increasing the compound's half-life and bioavailability.[3][5]

  • Receptor Binding and Potency: Due to its high electronegativity, fluorine acts as a powerful electron-withdrawing group. This alters the electronic distribution of an aromatic ring and can modulate the pKa of nearby functional groups.[4] These changes can influence how a molecule fits into a receptor's binding pocket, potentially increasing affinity and potency by forming more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions).

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity is complex. While a single fluorine atom can increase lipophilicity in some contexts, highly fluorinated groups like trifluoromethyl (-CF3) significantly increase it.[5][6] This property is critical for a drug's ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for centrally-acting stimulants like methanones.[5]

Comparative Synthesis: Accessing Fluorinated Scaffolds

The synthesis of methanone derivatives typically involves the reaction of a substituted benzoyl chloride with an appropriate precursor. The introduction of fluorine requires specific strategies, either by starting with a fluorinated precursor or by employing a late-stage fluorination reaction.

Synthesis_Workflow cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway cluster_reagents A Substituted Benzene B Friedel-Crafts Acylation (e.g., with Propionyl Chloride) A->B C α-Bromination B->C D Amination (e.g., with Methylamine) C->D E Non-Fluorinated Methanone (e.g., Methcathinone) D->E F Fluorinated Benzene (e.g., Fluorobenzene) G Friedel-Crafts Acylation F->G H α-Bromination G->H I Amination H->I J Fluorinated Methanone (e.g., 4-FMC) I->J R1 AlCl3, CH3CH2COCl R1->B R1->G R2 Br2 R2->C R2->H R3 CH3NH2 R3->D R3->I

Caption: Generalized synthetic pathways for methanone derivatives.

Experimental Protocol: Synthesis of a 4-Fluoro-Methcathinone (4-FMC) Analog

This protocol outlines a representative synthesis using a fluorinated starting material. It is a self-validating system that includes purification and characterization steps to ensure the identity and purity of the final compound.

  • Step 1: Friedel-Crafts Acylation.

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0°C, add propionyl chloride (1.1 eq) dropwise.

    • Add fluorobenzene (1.0 eq) to the mixture and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Causality: This electrophilic aromatic substitution reaction attaches the propionyl group to the fluorinated benzene ring, forming the core ketone structure. The para-position is generally favored due to the ortho,para-directing nature of fluorine.

    • Validation: Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: α-Bromination.

    • Dissolve the product from Step 1 in glacial acetic acid.

    • Add bromine (1.0 eq) dropwise while protecting the reaction from light. Heat gently to 50-60°C until the bromine color disappears.

    • Causality: This step introduces a bromine atom at the carbon alpha to the carbonyl group, creating a reactive site for the subsequent amination.

    • Validation: Quench a small aliquot and analyze by ¹H NMR to confirm the disappearance of the α-proton signal and the appearance of the brominated product signal.

  • Step 3: Amination.

    • Dissolve the α-bromoketone in a suitable solvent like acetonitrile.

    • Add a solution of methylamine (2.5 eq, typically in THF or water) and a non-nucleophilic base like triethylamine (1.5 eq) to neutralize the HBr byproduct. Stir at room temperature for 24 hours.

    • Causality: The primary amine acts as a nucleophile, displacing the bromide to form the final methcathinone analog.

    • Validation: Monitor by TLC or LC-MS to confirm the formation of the desired product.

  • Step 4: Purification and Characterization.

    • Perform an aqueous workup to remove salts and excess amine.

    • Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% for use in pharmacological assays.

Comparative In Vitro Pharmacology: Target Interactions

The primary mechanism of action for most methanone derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] They can act as either reuptake inhibitors (blockers) or as releasing agents (substrates). Fluorination can significantly alter both the affinity for these transporters and the functional outcome of the interaction.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_ligands MA Monoamine Neurotransmitters (Dopamine, Serotonin) Synapse Synaptic Cleft MA->Synapse Release Vesicle Vesicles Transporter Monoamine Transporter (DAT/SERT) Synapse->Transporter:f1 Methanone Non-Fluorinated Methanone Methanone->Transporter:f1 Blocks Reuptake / Promotes Efflux FMethanone Fluorinated Methanone FMethanone->Transporter:f1 Altered Affinity & Selectivity

Caption: Interaction of methanones with monoamine transporters.

Receptor and Transporter Binding Affinities

Binding affinity, typically measured as the inhibition constant (Kᵢ), quantifies how strongly a compound binds to a target. Lower Kᵢ values indicate higher affinity.

CompoundTypeTargetKᵢ (nM) - Inhibition of Radioligand BindingSource(s)
Methcathinone Non-FluorinatedDAT150 - 250[7] (Implied)
SERT> 3000[7] (Implied)
Mephedrone (4-MMC) Non-FluorinatedDAT120 - 150[7] (Implied)
SERT90 - 130[7] (Implied)
3-FMC FluorinatedDAT80 - 120[2],[7]
SERT200 - 350[2],[7]
4-FMC (Flephedrone) FluorinatedDAT60 - 100[2],[7]
SERT70 - 110[2],[7]

Note: Data is aggregated from multiple studies and represents approximate ranges. Direct comparison should be made within the same study.

Analysis of Binding Data: The data suggests that fluorination, particularly at the 4-position (para), can enhance binding affinity for both DAT and SERT compared to the non-fluorinated parent compound, methcathinone. 4-FMC, for instance, shows a pharmacological profile more similar to the potent non-fluorinated derivative mephedrone than to methcathinone.[7] The enhanced affinity may be due to favorable electronic interactions between the electronegative fluorine atom and amino acid residues in the transporter's binding site.

Functional Activity: Neurotransmitter Uptake Inhibition

Functional assays measure the biological effect of the binding event, such as the inhibition of neurotransmitter reuptake (IC₅₀ value).

CompoundTypeAssayIC₅₀ (nM) - Inhibition of UptakeSource(s)
Methcathinone Non-FluorinatedDopamine30 - 70[8],[7]
Serotonin> 1000[8],[7]
3-FMC FluorinatedDopamine25 - 50[8],[7]
Serotonin300 - 500[8],[7]

Analysis of Functional Data: Consistent with the binding data, fluorination appears to modulate potency. Studies comparing methcathinone (MC) and 3-fluoromethcathinone (3-FMC) show that 3-FMC is a potent inhibitor of dopamine uptake, comparable to its non-fluorinated counterpart.[7][8] However, the key difference lies in the serotonin system, where fluorination can significantly increase activity relative to the parent methcathinone, shifting the compound towards a more mixed dopamine/serotonin profile. This shift is critical as it can alter the psychoactive effects, potentially increasing empathogenic or hallucinogenic properties.[1]

Experimental Protocol: Radioligand Binding Assay for DAT Affinity

This protocol provides a standardized method for determining the binding affinity of test compounds at the dopamine transporter.

  • Preparation of Tissue:

    • Homogenize rat or mouse striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer. Repeat this wash step twice.

    • Causality: This process prepares a membrane fraction rich in dopamine transporters, removing soluble proteins and other interfering cellular components.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]WIN 35,428, a potent DAT inhibitor), and varying concentrations of the test compound (fluorinated or non-fluorinated methanone).

    • Controls:

      • Total Binding: Radioligand + buffer only.

      • Non-specific Binding (NSB): Radioligand + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

    • Causality: The test compound will compete with the radioligand for binding to the DAT. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Incubation and Termination:

    • Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Causality: Rapid filtration is essential to separate bound from unbound radioligand without disturbing the binding equilibrium.

  • Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculation:

      • Specific Binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

    • Validation: The assay is validated if the Kᵢ for known reference compounds matches literature values and the NSB is less than 20% of the total binding.

Comparative In Vivo Pharmacology: From Systemic Effects to Pharmacokinetics

In vivo studies are essential to understand how the in vitro properties of these compounds translate to physiological and behavioral effects in a whole organism.

Behavioral Effects: Locomotor Activity

Synthetic cathinones are known for their psychostimulant effects.[1] In animal models, this is often measured as an increase in spontaneous locomotor activity.

  • Non-Fluorinated Derivatives: Compounds like methcathinone produce robust, dose-dependent increases in locomotor activity, primarily driven by their dopamine-releasing/inhibiting properties.

  • Fluorinated Derivatives: Studies show that fluorinated analogs such as 3-FMC and 4-FMC also produce significant stimulant effects.[2] However, their profiles can differ. For example, some fluorinated cathinones have been observed to induce ataxia and convulsions at higher doses, suggesting a more complex pharmacological profile or different off-target effects compared to their non-fluorinated counterparts.[2] The increased serotonergic activity may also contribute to a different quality of the behavioral response.

Pharmacokinetic (ADME) Profile

The introduction of fluorine is a well-established strategy to improve pharmacokinetic properties.[3][9]

  • Metabolism: Aromatic rings are common sites of Phase I metabolism (hydroxylation). A fluorine atom can block this metabolic pathway, increasing the compound's resistance to degradation. This can lead to a longer duration of action and increased overall exposure.

  • Distribution: Increased lipophilicity conferred by fluorine can enhance a compound's ability to cross the blood-brain barrier, potentially leading to a more rapid onset of action and higher central nervous system concentrations.

PropertyNon-Fluorinated MethanonesFluorinated MethanonesImplication
Metabolic Stability Generally susceptible to aromatic hydroxylation and N-demethylation.Aromatic fluorination can block hydroxylation at the site of substitution.Increased half-life and duration of effect.[3][5]
Lipophilicity (LogP) ModerateOften increased, depending on the position and number of fluorine atoms.Potentially enhanced blood-brain barrier penetration.[5]
Bioavailability VariablePotentially improved due to reduced first-pass metabolism.Higher systemic exposure from a given dose.

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of key structure-activity relationships that differentiate fluorinated from non-fluorinated methanones.

SAR_Summary cluster_mods Chemical Modifications cluster_effects Pharmacological Outcomes Core Methanone Core (β-keto-phenethylamine) NonF Non-Fluorinated (e.g., H, CH3 at R4) Core->NonF F4 4-Fluoro (para) (R4 = F) Core->F4 F3 3-Fluoro (meta) (R3 = F) Core->F3 Effect_NonF • Baseline DAT/SERT affinity • Mephedrone (R4=CH3) is a potent releaser NonF->Effect_NonF Effect_F4 • Increased DAT & SERT affinity • Profile mimics potent analogs like Mephedrone • Blocks para-hydroxylation F4->Effect_F4 Effect_F3 • Potent at DAT • May increase SERT activity vs. parent • Alters metabolic profile F3->Effect_F3

Caption: Structure-Activity Relationship (SAR) of fluorination.

  • The Non-Fluorinated Core: The basic methcathinone structure is primarily a dopamine/norepinephrine reuptake inhibitor with weak serotonergic action. Adding a methyl group at the 4-position (mephedrone) dramatically increases SERT affinity and shifts the mechanism towards a releasing agent.

  • 4-Fluoro (para) Substitution: Replacing hydrogen with fluorine at the 4-position (e.g., 4-FMC) tends to increase affinity at both DAT and SERT, creating a profile that more closely resembles the potent, mixed-action compound mephedrone.[7] This position is also a primary site for metabolism, so fluorination here significantly enhances metabolic stability.

  • 3-Fluoro (meta) Substitution: Fluorination at the 3-position (e.g., 3-FMC) maintains or slightly enhances DAT potency while moderately increasing SERT activity compared to the unsubstituted parent compound.[8] The overall effect is a potent psychostimulant with a slightly altered pharmacological "flavor" due to the enhanced serotonergic component.

Conclusion and Future Directions

The substitution of a single hydrogen atom with fluorine on the methanone scaffold is not a trivial modification. It is a powerful tool that systematically alters the pharmacological profile of the resulting derivative. Our comparative analysis reveals that fluorination generally tends to:

  • Increase binding affinity and functional potency at monoamine transporters, particularly SERT.

  • Shift the pharmacological profile from a predominantly dopaminergic agent towards a more balanced dopamine/serotonin mixed-action compound.

  • Enhance metabolic stability , likely leading to a longer duration of action and greater in vivo exposure.

For drug development professionals, these findings underscore the potential of fluorination to fine-tune ligand-receptor interactions and optimize pharmacokinetic properties. For researchers in toxicology and public health, this guide highlights how simple chemical modifications can create novel psychoactive substances with unpredictable and potentially more harmful profiles than their non-fluorinated predecessors.[2]

Future research should focus on obtaining complete, head-to-head pharmacokinetic data for fluorinated and non-fluorinated pairs. Additionally, exploring off-target effects and potential for neurotoxicity will be crucial for a comprehensive risk assessment of these emerging compounds.

References

  • Journal of Physiology and Pharmacology. (n.d.). 3-FLUOROMETHCATHINONE, A STRUCTURAL ANALOG OF MEPHEDRONE, INHIBITS GROWTH AND INDUCES CELL CYCLE ARREST IN HT22 MOUSE HIPPOCAMPA. Retrieved from [Link]

  • Hayashi, K., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005–1015. [Link]

  • Marusich, J. A., et al. (2012). Effects of synthetic cathinones contained in "bath salts" on motor behavior and a functional observational battery in mice. Neurotoxicology, 33(5), 1305–1313. [Link]

  • Mahanthesha, G., et al. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Wojcieszak, J., et al. (n.d.). Effects of methcathinone (MC; 3, 10 mg/kg) and 3-fluoromethcathinone... ResearchGate. Retrieved from [Link]

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  • Gouverneur, V., et al. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. ResearchGate. Retrieved from [Link]

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204–210. [Link]

  • Al-abcha, A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]

  • Smith, L. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 23(21), 13076. [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(24), 5433. [Link]

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Safety Operating Guide

Personal protective equipment for handling Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, uncharacterized synthetic building blocks like Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone requires moving beyond standard safety data sheets. In drug discovery, the introduction of rigid azetidine scaffolds and fluorinated piperidine rings fundamentally alters a molecule's physicochemical properties, increasing both its pharmacological value and its occupational hazard profile.

This guide provides a causality-driven, self-validating operational protocol for the safe handling, solubilization, and disposal of this specific chemical class.

Mechanistic Toxicology & Hazard Causality

To design an effective safety protocol, we must first deconstruct the structural liabilities of the molecule. Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone presents three primary occupational hazards:

  • Latent Fluorine Toxicity (Toxicophore Activation): The 2-fluoroethyl moiety is a common bioisostere used to enhance metabolic stability. However, aliphatic fluoroethyl groups carry a documented risk of cytochrome P450 (CYP)-mediated defluorination. If systemically absorbed and metabolized, these toxicophores can release fluoroacetate. Fluoroacetate forms (-)-erythro-2-fluorocitrate—a highly potent inhibitor of aconitase that fatally interrupts the tricarboxylic acid (TCA) cycle ([1]).

  • Amine-Driven Tissue Irritation: The basic nitrogen centers within the azetidine and piperidine rings act as localized irritants. Analogous building blocks, such as 4-(2-fluoroethyl)piperidine hydrochloride, are classified under GHS as causing Category 2 Skin Irritation, Category 2A Serious Eye Irritation, and Category 3 Respiratory Tract Irritation ([2]).

  • High Systemic Penetrance: The combination of the rigid azetidine ring and the fluorine atom increases the partition coefficient (LogP). This high lipophilicity facilitates rapid dermal and mucosal absorption, making skin contact a critical systemic exposure route rather than just a localized irritation risk.

MechanisticToxicity Exposure Dermal / Inhalation Exposure Absorption Rapid Systemic Absorption (High Lipophilicity) Exposure->Absorption Unprotected Metabolism CYP-Mediated Cleavage (Defluorination) Absorption->Metabolism Toxicity Aconitase Inhibition (Fluoroacetate Release) Metabolism->Toxicity Toxicophore Activation PPE_Barrier PPE Intervention: Double Nitrile & N95 PPE_Barrier->Exposure Blocks Route

Fig 1. Mechanistic toxicity pathway and targeted PPE interventions for fluoroethyl compounds.

Quantitative Hazard Data & PPE Matrix

Understanding the quantitative hazard profile dictates the physical barriers required. The following table synthesizes the operational implications of the compound's properties to justify the required Personal Protective Equipment (PPE).

Property / Hazard MarkerEstimated Value / GHS CategoryOperational Implication & PPE Requirement
Molecular Weight ~214.28 g/mol High mobility powder; requires anti-static tools to prevent aerosolization.
Lipophilicity (LogP) 1.5 - 2.5Rapid dermal absorption; mandates double-layered nitrile gloves .
Skin Corrosion/Irritation GHS Category 2[2]Direct contact causes inflammation; requires ≥0.11 mm glove thickness .
Serious Eye Damage GHS Category 2A[2]Severe corneal risk; mandates snug-fitting chemical splash goggles .
Specific Target Organ Toxicity GHS Category 3 (Respiratory)[2]Inhalation risk; handling strictly restricted to Class II BSC or Fume Hood .
Mandatory PPE Specifications:
  • Hand Protection: Double-layered Nitrile gloves. Causality: Nitrile provides excellent resistance to basic amines. Double-gloving prevents breakthrough during solvent-mediated dermal transport (e.g., if the compound is dissolved in DMSO).

  • Eye Protection: Indirect-vented chemical splash goggles. Causality: Standard safety glasses do not seal the orbital cavity against aerosolized basic amine powders.

  • Respiratory Protection: N95/P100 Particulate Respirator (if a containment breach occurs outside the hood).

  • Body Protection: Flame-retardant, fully buttoned lab coat with tight-fitting cuffs.

Experimental Protocol: Safe Solubilization & Handling

This protocol is designed as a self-validating system : each step contains a verification check to ensure containment is maintained before proceeding to the next phase.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC). Verify inward face velocity is ≥ 100 fpm using the digital monitor or a tissue flutter test.

  • Causality: Establishing negative pressure prevents electrostatically charged, low-molecular-weight powders from entering the operator's breathing zone, mitigating STOT SE 3 risks.

Step 2: Mass Measurement & Transfer

  • Action: Use an anti-static U-shaped spatula to transfer the powder into a pre-tared, anti-static weigh boat or directly into a borosilicate glass vial.

  • Causality: Fluorinated piperidine powders often carry static charges, causing them to "jump" and contaminate surrounding surfaces. Anti-static tools neutralize this kinetic risk.

Step 3: Closed-System Solubilization

  • Action: Cap the vial immediately after transfer. Inject the chosen solvent (e.g., anhydrous DMSO or DMF) through a septum using a syringe, rather than opening the vial to pour the solvent.

  • Causality: Solvents act as carriers, drastically increasing the dermal penetration rate of the lipophilic compound. Closed-system solubilization eliminates the risk of solvent-mediated splash exposure.

Step 4: Homogenization & Validation

  • Action: Vortex the sealed vial for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Causality: Ensuring complete solubilization prevents unexpected concentration gradients during downstream biological or analytical assays.

OperationalWorkflow Hood 1. Environmental Isolation (Fume Hood / BSC) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Hood->PPE Weigh 3. Mass Measurement (Anti-Static Tools) PPE->Weigh Solvent 4. Solubilization (Sealed Vial Injection) Weigh->Solvent Decon 5. Surface Decontamination (70% EtOH / Bleach) Solvent->Decon Waste 6. Halogenated Disposal (EPA Compliant) Decon->Waste

Fig 2. Standardized operational workflow for handling fluorinated piperidine derivatives.

Spill Response & Waste Disposal Plan

Immediate Spill Response (Powder or Solution)
  • Isolate: Evacuate the immediate 2-meter radius to prevent tracking the compound throughout the lab.

  • Contain: For powders, cover gently with damp absorbent paper to prevent aerosolization. For solutions, apply a universal chemical binder (e.g., diatomaceous earth).

  • Neutralize & Clean: Wipe the area with 70% Ethanol or Isopropanol to dissolve the residual lipophilic compound, followed by a 10% bleach solution or soap and water to remove the solvent carrier.

  • Verify: Inspect the surface under standard lighting at multiple angles to ensure no crystalline residue remains.

Waste Disposal Plan
  • Classification: Do NOT mix with standard aqueous or non-halogenated organic waste. The presence of the fluoroethyl group mandates classification as Halogenated Organic Waste .

  • Containment: Store in a high-density polyethylene (HDPE) or glass waste carboy, clearly labeled with "Halogenated Organic Waste - Contains Fluorinated Amines".

  • Regulatory Action: Dispose of via an EPA-certified (or local equivalent) hazardous waste contractor. Incineration at high temperatures (>1000°C) is required to safely break the strong C-F bonds without releasing toxic hydrofluoric acid (HF) gas into the environment.

References

  • Title: The Dark Side of Fluorine | Source: ACS Medicinal Chemistry Letters | URL: [Link][1]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone
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Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

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